B1578379 CPF-P4

CPF-P4

Cat. No.: B1578379
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Description

Historical Context and Evolution of Research on Organophosphate Compounds

The development and research into organophosphate compounds trace back several decades, with their use as insecticides becoming widespread in the mid-20th century uni.lu. Chlorpyrifos (B1668852) was first patented in 1966 nih.gov. Early research predominantly focused on the acute toxicity of organophosphates, understanding their primary mechanism of action through the inhibition of acetylcholinesterase (AChE) scispace.comwikipedia.org. This understanding was crucial for diagnosing and managing acute poisoning scispace.com. Over time, as the environmental persistence and potential non-target effects of pesticides became clearer, research expanded to include environmental fate, degradation pathways, and effects on non-target organisms nih.govfishersci.no. The late 1990s saw an increase in federally funded studies on Chlorpyrifos, broadening the scope of research beyond corporate-sponsored toxicology and leading to investigations into its harms on human populations, particularly children scispace.comherts.ac.uk.

Chemical Classifications and Structural Characteristics in Research Contexts

Chlorpyrifos is classified as a broad-spectrum, chlorinated organophosphate insecticide. Specifically, it is a phosphorothioate (B77711). Its chemical name is O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate, and its molecular formula is C₉H₁₁Cl₃NO₃PS nih.gov.

Structurally, Chlorpyrifos consists of a central phosphorus atom double-bonded to a sulfur atom (P=S), bonded to two ethoxy groups (-OCH₂CH₃), and bonded through an oxygen atom to a 3,5,6-trichloropyridin-2-yl group nih.gov. This structure is representative of the phosphorothioate subclass of organophosphates. A key aspect of its chemistry in biological systems is its metabolic conversion, primarily by cytochrome P450 enzymes, to Chlorpyrifos-oxon (CPO). CPO is the oxon analog where the P=S double bond is replaced by a P=O double bond, making it a much more potent inhibitor of AChE wikipedia.org.

Chlorpyrifos is characterized by low aqueous solubility (around 1.4 mg/L at 25 °C) and is a crystalline solid. Its low solubility contributes to its moderate persistence in soil systems.

Overview of Research Trajectories and Academic Significance of Chlorpyrifos

Academic research on Chlorpyrifos has followed several key trajectories. Initially driven by agricultural and pest control needs, research focused on efficacy, application methods, and acute toxicity nih.gov. The understanding of its mechanism as an AChE inhibitor was a major area of early research scispace.comnih.gov.

Subsequently, research expanded to its environmental fate, including degradation in soil and water, volatilization, and potential for bioaccumulation nih.govfishersci.no. Studies investigated its persistence in various environmental matrices and the formation of degradation products, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) nih.govfishersci.no.

In recent decades, a significant trajectory has been the investigation of potential health effects associated with low-level and chronic exposures, particularly in vulnerable populations like pregnant women and children wikipedia.org. This includes extensive epidemiological studies examining potential links between Chlorpyrifos exposure and neurodevelopmental outcomes. Research has also explored mechanisms beyond AChE inhibition that might contribute to observed effects at lower concentrations. The development and use of biomonitoring techniques, measuring metabolites like TCPy in urine, have been crucial in assessing human exposure in these studies wikipedia.org.

The academic significance of Chlorpyrifos research lies in its contribution to the broader understanding of organophosphate toxicology, environmental chemistry, and the complex interplay between pesticide exposure and public health. It serves as a case study for investigating the long-term consequences of widespread pesticide use and informs regulatory science and risk assessment scispace.comwikipedia.orgherts.ac.uk.

Current Scientific Debates and Research Gaps in Chlorpyrifos Studies

Current scientific debates surrounding Chlorpyrifos largely center on the interpretation of findings regarding low-dose exposure, particularly concerning neurodevelopmental effects. Discrepancies between findings from toxicological studies, often conducted in controlled laboratory settings, and epidemiological studies, which examine real-world exposures in human populations, contribute to these debates. The role of industry-funded research and its potential influence on the interpretation of scientific evidence is also a subject of discussion scispace.comherts.ac.uk.

Key research gaps include a more complete understanding of the mechanisms underlying potential effects observed at doses below those causing significant AChE inhibition. Further in vivo studies are needed to confirm potential neurodevelopmental mechanisms identified in in vitro studies. There is also a need for more rigorous measures of exposure in epidemiological studies to improve the accuracy of risk assessments. Research into the effects of exposure to mixtures of pesticides, rather than just individual compounds, represents another important gap, as real-world exposures often involve multiple chemicals. Understanding the long-term health effects associated with chronic, low-level exposure remains an active area of investigation nih.gov.

Properties

bioactivity

Antibacterial

sequence

GFGSFLGKALKAALKIGANVLGGAPEQ

Origin of Product

United States

Synthesis and Derivatization Methodologies

Advanced Synthetic Pathways for Chlorpyrifos (B1668852) Analogues

The synthesis of Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate) typically involves the reaction of 3,5,6-trichloro-2-pyridinol (B117793) with O,O-diethyl phosphorochloridothioate. Advanced synthetic pathways for Chlorpyrifos analogues would involve modifications to this general scheme, potentially altering the pyridinyl ring, the alkyl groups attached to the phosphoryl or phosphorothioyl moiety, or the leaving group.

Research into Chlorpyrifos often involves studying its metabolic and environmental degradation pathways, which can be considered as transformations yielding related structures or analogues such as Chlorpyrifos-oxon (PubChem CID: 21804) and 3,5,6-trichloro-2-pyridinol (TCP) (PubChem CID: 23017). Chlorpyrifos is metabolized to its oxygen analogue, Chlorpyrifos-oxon, through oxidative desulfurization primarily by cytochrome P450 enzymes wikipedia.orgnih.govherts.ac.ukuni.lu. This metabolic transformation represents a key pathway to a more active analogue. Environmental degradation pathways can involve hydrolysis, photolysis, and biodegradation, leading to products like TCP wikipedia.orgnih.govuni.lunih.govcnagrochem.comuni.lu. While these are degradation rather than synthetic pathways, understanding them is crucial for designing stable or environmentally benign analogues.

Developing advanced synthetic routes for analogues might involve:

Modification of the pyridinyl ring: Introducing different substituents or altering the substitution pattern on the 3,5,6-trichloropyridinyl moiety.

Variation of alkyl groups: Replacing the ethyl groups with other alkyl, aryl, or functionalized groups.

Alterations to the phosphorus center: Modifying the oxidation state of phosphorus or the attached heteroatoms (e.g., replacing sulfur with oxygen to form oxon analogues directly).

Specific advanced synthetic methodologies for novel Chlorpyrifos analogues are often detailed in patent literature or specialized chemical synthesis journals, focusing on achieving high yields, purity, and regioselectivity.

Green Chemistry Approaches in Chlorpyrifos Synthesis Research

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. In the context of Chlorpyrifos synthesis research, green chemistry approaches are more commonly discussed in the context of its degradation or remediation using environmentally friendly methods rather than its primary industrial synthesis nih.govnih.govherts.ac.ukfishersci.no.

However, research efforts aligned with green chemistry in the synthesis domain for similar organophosphorus compounds could explore:

Alternative Solvents: Utilizing benign solvents or solvent-free reaction conditions instead of traditional hazardous organic solvents.

Catalysis: Employing more efficient and environmentally friendly catalysts to lower reaction temperatures and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, minimizing waste.

Alternative Feedstocks: Exploring renewable or less hazardous starting materials.

While the provided information highlights the use of green synthesized materials for Chlorpyrifos degradation nih.govnih.govherts.ac.ukfishersci.no, the application of these principles directly to the synthesis of Chlorpyrifos or its analogues in a research setting would align with the broader goals of sustainable chemistry. The concept of "Green Analytical Chemistry" is also relevant in derivatization for analysis, focusing on reducing solvent and reagent use and minimizing waste generation hmdb.ca.

Computational Design of Novel Chlorpyrifos-Related Structures

Computational methods play an increasingly important role in the design and study of novel chemical structures related to existing compounds like Chlorpyrifos. These methods can predict molecular properties, reactivity, and interactions with biological targets or environmental matrices.

Computational design approaches for Chlorpyrifos-related structures can involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing models that correlate chemical structure with biological activity or other properties, allowing for the prediction of the properties of new, unsynthesized analogues.

Molecular Docking and Dynamics Simulations: Studying the binding interactions of Chlorpyrifos and its analogues with target enzymes (like acetylcholinesterase) or other proteins (like human serum albumin) to understand their mechanism of action or predict their fate in biological systems. This can guide the design of analogues with modified binding affinities.

Density Functional Theory (DFT) calculations: Investigating the electronic structure, reactivity, and degradation pathways of potential new analogues.

Virtual Screening: Searching large databases of chemical structures to identify potential candidates with desired properties based on computational models.

These computational techniques allow researchers to design and theoretically evaluate novel Chlorpyrifos analogues before undertaking potentially resource-intensive synthesis, accelerating the discovery process for compounds with tailored properties. Studies have used computational simulations to assess the binding patterns of Chlorpyrifos analogues with antibodies and to design inhibitors that can synergize with Chlorpyrifos.

Derivatization Strategies for Mechanistic Probing and Analytical Applications

Derivatization involves chemically modifying a compound to enhance its properties for specific applications, particularly in analytical chemistry and for probing reaction mechanisms. For Chlorpyrifos and its analogues, derivatization is often employed to improve detectability, separability, or volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS) hmdb.ca.

Common derivatization strategies relevant to Chlorpyrifos and its degradation products include:

Silylation: Reacting hydroxyl or amine groups with silylating agents to increase volatility and improve chromatographic behavior for GC analysis. This is particularly useful for polar metabolites like TCP.

Alkylation: Introducing alkyl groups to enhance volatility or alter chromatographic properties.

Formation of Esters or Ethers: Converting hydroxyl groups to esters or ethers for similar analytical benefits.

Derivatization is crucial for the accurate and sensitive detection of Chlorpyrifos and its metabolites in various matrices, including environmental samples and biological fluids. For example, derivatization may be necessary to analyze the polar degradation product TCP by GC-MS. Compound-Specific Isotope Analysis (CSIA), which can involve derivatization, is used to study the transformation mechanisms of organic pollutants like pesticides in the environment.

Beyond analytical applications, derivatization can be used for mechanistic probing, for instance, by introducing tags or labels to track the compound's fate or interaction with enzymes or other biomolecules.

Molecular and Cellular Mechanisms of Chlorpyrifos Interaction

Enzymatic Interaction and Inhibition Mechanisms

The enzymatic interactions of Chlorpyrifos (B1668852) and its metabolites are complex, involving inhibition of target enzymes and detoxification through biotransformation by several enzyme families.

The primary mechanism of Chlorpyrifos's insecticidal action and neurotoxicity in non-target organisms is the inhibition of acetylcholinesterase (AChE) by its active metabolite, Chlorpyrifos-oxon (CPO). nih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses, resulting in overstimulation of nerve signaling and subsequent neurotoxic effects. nih.govresearchgate.net

The interaction between CPO and AChE is characterized by the phosphorylation of a serine hydroxyl group within the active site of the enzyme, forming a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine. nih.govmdpi.com The rate of this phosphorylation is described by the bimolecular inhibitory rate constant (kᵢ).

Kinetic studies have demonstrated that the inhibition of AChE by CPO is concentration-dependent. At higher concentrations (1-100 nM), the kᵢ value for rat brain AChE inhibition by CPO was determined to be 0.206 ± 0.018 nM⁻¹h⁻¹. nih.govmdpi.com However, at lower, more environmentally relevant concentrations (1 pM), the kᵢ value was found to be significantly higher, in the range of 150-180 nM⁻¹h⁻¹. mdpi.com This suggests a more efficient inhibition at lower concentrations and supports the hypothesis of a peripheral binding site on the AChE molecule that, when occupied at higher concentrations, reduces the rate of phosphorylation at the active site. nih.govmdpi.com

The spontaneous reactivation of the CPO-inhibited AChE is a slow process, with reported rates for rat brain AChE being between 0.084 and 0.087 h⁻¹. nih.govmdpi.com

Table 1: Kinetic Parameters of AChE Inhibition by Chlorpyrifos-oxon (CPO)

Enzyme SourceCPO Concentrationkᵢ (Inhibitory Rate Constant)Spontaneous Reactivation Rate (h⁻¹)
Rat Brain AChE1-100 nM0.206 ± 0.018 nM⁻¹h⁻¹ nih.govmdpi.com0.084 - 0.087 nih.govmdpi.com
Rat Brain AChE1 pM150-180 nM⁻¹h⁻¹ mdpi.comN/A
Recombinant Human AChEN/A9.3 x 10⁶ M⁻¹min⁻¹ nih.govN/A
Human RBC AChEN/A3.8 x 10⁶ M⁻¹min⁻¹ nih.govN/A

Note: kᵢ values are presented in different units as reported in the source literature. N/A indicates data not available in the cited sources.

Butyrylcholinesterase (BChE), also known as plasma cholinesterase, is another serine hydrolase that is inhibited by CPO. researchgate.net While its physiological function is not fully understood, BChE is considered a biomarker for organophosphate exposure and plays a role in detoxification by scavenging circulating oxon metabolites, thereby protecting the target enzyme AChE. researchgate.netresearchgate.net

CPO is a potent inhibitor of BChE. Kinetic studies have shown that the bimolecular rate constants (kᵢ) for the inhibition of BChE by CPO are significantly higher than those for AChE, indicating a much faster rate of inhibition. For instance, the kᵢ value for the inhibition of human serum BChE by CPO is approximately 1.65 x 10⁹ M⁻¹min⁻¹, which is about 177 times greater than the kᵢ for recombinant human AChE. nih.gov This high affinity of BChE for CPO underscores its role as a stoichiometric scavenger. mdpi.com

The interaction of CPO with BChE has also been shown to induce the formation of isopeptide bonds within the BChE protein, leading to the formation of dimers, trimers, and higher molecular weight aggregates. mdpi.com This process involves the covalent binding of CPO to a lysine (B10760008) residue, which then reacts with a nearby glutamic or aspartic acid to form a crosslink. nih.gov

Table 2: Bimolecular Rate Constants (kᵢ) for BChE Inhibition by CPO

Enzyme Sourcekᵢ (M⁻¹min⁻¹)Reference
Human Serum BChE1.65 x 10⁹ nih.gov
Recombinant Human BChE1.67 x 10⁹ nih.gov
Recombinant Mouse BChE0.78 x 10⁹ nih.gov

Carboxylesterases (CEs) are a superfamily of serine hydrolases that play a crucial role in the detoxification of a wide range of xenobiotics, including organophosphate insecticides. researchgate.net These enzymes can hydrolyze the ester bonds in organophosphates or, more importantly, stoichiometrically bind to the active oxon metabolites, effectively sequestering them and preventing their interaction with target enzymes like AChE. mdpi.comresearchgate.net

The biotransformation of Chlorpyrifos is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. These enzymes are responsible for both the bioactivation of Chlorpyrifos to its toxic oxon form and its detoxification through other pathways. nih.gov

The primary bioactivation pathway for Chlorpyrifos is oxidative desulfuration, a reaction catalyzed by CYP enzymes that converts the P=S (thion) group to a P=O (oxon) group, forming Chlorpyrifos-oxon (CPO). This conversion is a critical step, as CPO is a much more potent inhibitor of AChE than the parent compound. researchgate.net

Several CYP isoforms are involved in the oxidative desulfuration of Chlorpyrifos. Studies with human liver microsomes and recombinant human CYPs have identified CYP2B6 as having the highest activity for this reaction, particularly at lower, more toxicologically relevant concentrations. nih.gov CYP3A4 also contributes to CPO formation, especially at higher concentrations of Chlorpyrifos. The proposed mechanism for this transformation involves the formation of an unstable phosphooxythiiran intermediate. nih.gov

Table 3: Kinetic Parameters for CYP-Mediated Desulfuration of Chlorpyrifos in Human Liver Microsomes

ParameterValueReference
Kₘ (app)30.2 µM
Vₘₐₓ (app)0.4 nmol/min/mg protein

In addition to bioactivation, CYP enzymes also mediate detoxification pathways for Chlorpyrifos, primarily through dearylation and, to a lesser extent, dealkylation.

Dearylation is a significant detoxification pathway where the bond between the phosphorus atom and the 3,5,6-trichloro-2-pyridinol (B117793) (TCP) group is cleaved, resulting in the formation of TCP and diethylthiophosphate (B1229741) (DETP). This reaction is catalyzed by several CYP isoforms, with CYP2C19 showing the highest dearylation activity. CYP3A4 also plays a role in this detoxification process. The intrinsic clearance (Vmax/Km) for dearylation in human liver microsomes is substantially higher than for desulfuration, suggesting that under normal conditions, detoxification is the favored pathway.

Table 4: Key CYP Isoforms in Chlorpyrifos Metabolism

Metabolic PathwayPrimary CYP Isoform(s)Reference(s)
Oxidative Desulfuration (Activation)CYP2B6, CYP3A4 nih.gov
Dearylation (Detoxification)CYP2C19, CYP3A4

Cytochrome P450 (CYP) Mediated Biotransformation Pathways

Enzyme Kinetics and Isoform Specificity (e.g., CYP2B6, CYP3A4, CYP2C19)

The biotransformation of chlorpyrifos (CPF) is a critical determinant of its toxicity, involving a complex interplay of various cytochrome P450 (CYP) isoforms. These enzymes catalyze both the bioactivation of CPF to its potent neurotoxic metabolite, chlorpyrifos-oxon (CPO), and its detoxification to 3,5,6-trichloro-2-pyridinol (TCPy). The kinetics of these reactions and the specific CYP isoforms involved exhibit significant inter-individual variability, influencing susceptibility to CPF exposure.

Research has identified several key CYP isoforms responsible for CPF metabolism. Notably, CYP2B6 displays the highest intrinsic clearance (Vmax/Km) for the bioactivation pathway, converting CPF to CPO. nih.gov Conversely, CYP2C19 exhibits the highest intrinsic clearance for the detoxification pathway, leading to the formation of TCPy. nih.gov Other isoforms, including CYP1A2, CYP3A4, CYP3A5, and CYP3A7, also contribute to both bioactivation and detoxification, albeit to a lesser extent. nih.gov

The Michaelis-Menten constant (Km) values indicate that CYP1A2, CYP2B6, and CYP2C19 have a higher affinity for CPF compared to CYP3A4, suggesting their primary role in CPF biotransformation at lower, environmentally relevant exposure levels. nih.gov At low CPF concentrations, CPO formation is most strongly correlated with CYP2B6 activity, while at higher concentrations, CYP3A4 activity becomes more dominant. researchgate.net TCPy production, on the other hand, is primarily correlated with CYP3A4 activity across different substrate concentrations. researchgate.net

Genetic polymorphisms in CYP enzymes, such as CYP2B66 and CYP2C192, can further influence the rate of CPF metabolism. nih.govkoreascience.kr For instance, the CYP2B6*6 variant is associated with lower expression levels, which can reduce the bioactivation of CPF to CPO. koreascience.kr This inter-individual variability in CYP expression and activity underscores the importance of considering genetic factors in risk assessment for CPF exposure.

CYP IsoformPrimary Role in CPF MetabolismKinetic Parameter Highlights
CYP2B6 Bioactivation (CPF to CPO)Highest intrinsic clearance for bioactivation. nih.gov Best correlation with CPO formation at low CPF concentrations. researchgate.net
CYP2C19 Detoxification (CPF to TCPy)Highest intrinsic clearance for detoxification. nih.gov
CYP3A4 Bioactivation and DetoxificationBest correlation with CPO formation at high CPF concentrations. researchgate.net Best correlation with TCPy production at all substrate concentrations. researchgate.net
CYP1A2 Bioactivation and DetoxificationContributes to both pathways. nih.gov

Paraoxonase 1 (PON1) Mediated Hydrolysis

Paraoxonase 1 (PON1) is a crucial enzyme in the detoxification of chlorpyrifos-oxon (CPO), the neurotoxic metabolite of chlorpyrifos. nih.govnih.gov Synthesized in the liver and associated with high-density lipoproteins (HDLs) in the plasma, PON1 is an A-esterase that hydrolyzes the active oxon forms of several organophosphorus insecticides. nih.govepa.gov The efficacy of PON1 in detoxifying CPO is a significant factor in determining an individual's susceptibility to chlorpyrifos toxicity.

The protective role of PON1 has been demonstrated in various studies. Administration of exogenous PON1 has been shown to protect animals from the toxic effects of CPO and the parent compound, chlorpyrifos. nih.gov Conversely, PON1 knockout mice exhibit heightened sensitivity to the toxic effects of CPO. nih.govresearchgate.net

PON1 AlloformCatalytic Efficiency for CPO HydrolysisImplication for Chlorpyrifos Susceptibility
R192 HigherIncreased detoxification of CPO, leading to lower sensitivity. clinpgx.org
Q192 LowerDecreased detoxification of CPO, leading to higher sensitivity. clinpgx.org

Non-Cholinergic Molecular Targets and Mechanisms

Beyond its well-established role as a cholinesterase inhibitor, chlorpyrifos exerts a range of non-cholinergic effects that contribute to its neurotoxicity, particularly during development. These mechanisms involve direct interactions with molecular targets that regulate fundamental cellular processes.

Interaction with Nuclear Transcription Factors (e.g., AP-1, Sp1, CREB)

Chlorpyrifos has been shown to interfere with the activity of nuclear transcription factors that are essential for cell replication and differentiation. nih.gov Studies have demonstrated that chlorpyrifos can directly impact the DNA-binding activity of these proteins. For example, in vitro, chlorpyrifos has been found to reduce the DNA-binding activity of Activator Protein-1 (AP-1), a transcription factor involved in various cellular processes including differentiation and apoptosis. nih.gov

The effects of chlorpyrifos on transcription factors can be stage-specific. During cell replication, chlorpyrifos has been observed to decrease the expression of Specificity Protein 1 (Sp1), which is involved in the expression of a wide range of genes. nih.gov In contrast, the effects on AP-1 are more pronounced during cellular differentiation. nih.gov These alterations in transcription factor activity can disrupt the normal programming of cell development in the brain. nih.gov

Modulation of Gene Expression Pathways

Exposure to chlorpyrifos can lead to significant alterations in gene expression within the brain. nih.gov These changes are not always directly proportional to the degree of acetylcholinesterase (AChE) inhibition, suggesting non-cholinergic mechanisms of action. nih.gov Chronic exposure to chlorpyrifos can result in a mixed pattern of up- and down-regulation of various genes. nih.gov

Research has identified specific genes and pathways that are affected. For instance, subchronic exposure to neurotoxic levels of chlorpyrifos has been shown to alter the hippocampal expression of neurotrophins and neuropeptides, such as brain-derived neurotrophic factor (Bdnf), cortistatin (Cort), and neuropeptide Y (Npy). escholarship.org These molecules are critical for neuronal survival, differentiation, and synaptic plasticity. The modulation of these gene expression pathways can have long-lasting consequences on brain function and behavior. escholarship.org Furthermore, chlorpyrifos has been linked to increased expression of α-Synuclein (SNCA), a protein implicated in Parkinson's disease. nih.gov

Cellular Signaling Pathway Alterations (e.g., MAPK, ERK1/2)

Chlorpyrifos can disrupt intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. nih.gov One of the key components of this pathway is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Studies have shown that chlorpyrifos can induce an increase in the phosphorylation of ERK1/2. nih.gov The activation of the ERK1/2 pathway by chlorpyrifos has been associated with the disruption of cytoskeletal proteins and the retraction of neurites in developing neurons. nih.gov The alteration of MAPK signaling pathways is thought to be a significant contributor to the developmental neurotoxicity of chlorpyrifos. nih.gov Exposure to chlorpyrifos has also been shown to activate the JAK/STAT and MAPK pathways, leading to increased inflammation and apoptosis in liver cells. nih.gov

Synaptogenesis and Neuronal Network Formation Modulation

Chlorpyrifos exposure, particularly during critical periods of development, can adversely affect synaptogenesis and the formation of neuronal networks. nih.govtandfonline.com It can perturb neuronal morphogenesis by exerting opposing effects on the growth of different neuronal compartments. wustl.edu Specifically, chlorpyrifos and its oxon metabolite have been shown to inhibit the growth of axons while simultaneously enhancing dendritic growth. wustl.edu

This dysregulation of neuronal development can lead to abnormal neuronal connectivity. wustl.edu Studies have observed that chlorpyrifos exposure can result in shortened synapses, a reduced number of dendritic spines, and a sparser intersynaptic network in hippocampal neurons. tandfonline.com Furthermore, chlorpyrifos can decrease the expression of key synaptic proteins, including synaptophysin (Syp) and postsynaptic density-95 (PSD-95), which are essential for presynaptic and postsynaptic function, respectively. tandfonline.com Chlorpyrifos can also act as a positive modulator and agonist of N-methyl-d-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal development. nih.gov

BDNF Signaling Pathways

Chlorpyrifos (CPF) has been shown to interfere with crucial neurotrophic systems, including the Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. nih.govresearchgate.net BDNF is a key neurotrophin that governs neuronal survival, differentiation, plasticity, and the formation of synapses. nih.govmdpi.com The interaction of CPF with this system represents a significant non-cholinesterase mechanism of its neurotoxicity. nih.gov

Research indicates that exposure to CPF can alter the expression of BDNF. nih.govresearchgate.net Studies in adult zebrafish brains and in differentiating PC12 cells have demonstrated that CPF can disrupt BDNF signaling. nih.gov In human iPSC-derived neural stem cells differentiating into neurons and glial cells, treatment with CPF led to an increase in BDNF protein levels. nih.gov This upregulation may be an adaptive response, potentially a neuronal survival mechanism activated by astrocytes in response to CPF-induced stress. nih.gov

Astrocytes play a critical role in this interaction, as they express the BDNF receptor, TrkB, at high levels, particularly during their maturation. nih.gov While neurons are the primary source, astrocytes also express and release BDNF, contributing to its availability for neurons. nih.gov The observed increase in astrocyte percentage alongside elevated BDNF levels following CPF exposure suggests a complex interplay where glial cells mediate a compensatory response to the compound's neurotoxic effects. nih.gov

Key FindingModel SystemObserved EffectReference
Altered BDNF SignalingAdult Zebrafish Brain, PC12 CellsDisruption of normal signaling pathways nih.gov
Increased BDNF Protein LevelsHuman iPSC-derived neural stem cellsPotential activation of neuronal survival mechanisms nih.gov
Astrocyte InvolvementHuman iPSC-derived neural stem cellsAstrocytes express TrkB receptors and contribute to BDNF availability nih.gov

Oxidative Stress Induction at a Molecular Level

A primary mechanism of Chlorpyrifos toxicity, distinct from its acetylcholinesterase inhibition, is the induction of oxidative stress at the molecular level. wisdomlib.orgresearchgate.netjeeresd.online This occurs through an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. wisdomlib.orgjeeresd.online

CPF exposure leads to the excessive generation of ROS, which are highly reactive molecules that can inflict damage on essential cellular components. researchgate.netjeeresd.onlinenih.gov This overproduction of ROS compromises the integrity and function of mitochondria, damages DNA, and affects membrane stability. researchgate.netresearchgate.net The resulting oxidative damage can lead to lipid peroxidation, where ROS attack lipids in cell membranes, leading to a loss of membrane integrity and function. jeeresd.onlinenih.gov Malondialdehyde (MDA), a product of lipid peroxidation, is often found at elevated levels following CPF exposure, serving as a key indicator of this damage. researchgate.netnih.gov

Furthermore, CPF can deplete cellular antioxidant defenses. researchgate.netnih.gov Studies have shown that CPF alters the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX). researchgate.netnih.gov This enzymatic suppression cripples the cell's ability to manage oxidative insults, exacerbating the damage caused by ROS accumulation. researchgate.net The interplay between excessive ROS production and diminished antioxidant capacity is a central feature of CPF-induced cellular toxicity. researchgate.netnih.gov

Molecular EventConsequenceKey IndicatorsReferences
Excessive ROS GenerationDamage to mitochondria, DNA, and proteinsIncreased ROS levels researchgate.netjeeresd.onlinenih.gov
Lipid PeroxidationLoss of cell membrane integrityElevated Malondialdehyde (MDA) levels researchgate.netjeeresd.onlinenih.gov
Depletion of AntioxidantsReduced capacity to neutralize ROSDecreased activity of SOD, CAT, GSH-PX researchgate.netnih.gov

Genotoxicity Mechanisms

Chlorpyrifos exhibits genotoxic potential by inducing damage to the genetic material within cells. redalyc.orgnih.gov This genotoxicity is a significant aspect of its toxicity profile and is believed to be mediated through several mechanisms, including the induction of oxidative stress and the direct inhibition of macromolecule synthesis. researchgate.netredalyc.org

One of the primary pathways through which CPF causes genetic damage is via oxidative stress. researchgate.netredalyc.org The generation of reactive oxygen species (ROS) can lead to oxidative DNA damage, including DNA strand breaks. researchgate.net This mechanism has been identified as a significant contributor to the genotoxic effects observed in various cell types. researchgate.net

Genotoxic EffectProposed MechanismModel SystemReferences
DNA Strand BreaksOxidative stress from ROS generationMouse Leukocytes researchgate.net
Micronuclei FormationClastogenic/aneugenic eventsHuman Leukocytes redalyc.org
Chromosomal AbnormalitiesNumerical instabilityHuman Leukocytes redalyc.org
Inhibition of SynthesisDirect effect on DNA and protein synthesisGeneral cellular level researchgate.net

Immunotoxicity Mechanisms

Environmental contaminants, including organophosphorus pesticides like Chlorpyrifos, are known to cause disorders of the immunological system. nih.govindexcopernicus.com The immunotoxic activity of CPF involves inducing changes in both humoral and cellular immune responses. nih.govindexcopernicus.com These alterations can lead to conditions such as immunosuppression, which increases susceptibility to infectious diseases and cancers, or they can trigger hypersensitivity and allergic reactions. nih.govindexcopernicus.com

The mechanisms of CPF's immunotoxicity involve its influence on the profile and function of various immunoactive cells. nih.govindexcopernicus.com Research has focused on defining the impact of CPF on subpopulations of immune cells, including B lymphocytes, T lymphocytes (specifically CD4+ and CD8+ subsets), and Natural Killer (NK) cells. nih.govindexcopernicus.com Exposure to the compound can alter the balance and numbers of these crucial cell types, thereby disrupting normal immune surveillance and response. nih.gov Studies have also investigated the effect of CPF on the phagocytic activity of immune cells, which is a critical process for clearing pathogens and cellular debris. nih.govindexcopernicus.com While some studies have aimed to define these effects, the precise impact on phagocytosis can vary depending on experimental conditions. nih.gov

Immune System ComponentEffect of Chlorpyrifos ExposurePotential ConsequenceReferences
Humoral & Cellular ResponseInduces changes in immune responsesImmunosuppression, hypersensitivity, allergy nih.govindexcopernicus.com
Immunoactive Cell SubpopulationsAlters the profile of B cells, T cells (CD4+, CD8+), and NK cellsDisruption of normal immune function nih.govindexcopernicus.com
Phagocytic ActivityInvestigated as a target of CPF immunotoxicityPotential impairment of pathogen and debris clearance nih.govindexcopernicus.com

Cellular and Organelle Level Interactions

Glial Cell Preferential Targeting

Research has revealed that glial cells are a specific and preferential target for the neurotoxic effects of Chlorpyrifos, often showing greater sensitivity to the compound than neurons. nih.govnih.govnih.gov Glial cells, which include astrocytes and oligodendrocytes, are essential for brain development and function, playing critical roles in neuronal guidance, synaptogenesis, myelination, and maintaining neuronal health. nih.govnih.gov The disruption of glial cell development and function by CPF is a key mechanism of its developmental neurotoxicity. nih.govnih.gov

CPF exposure, particularly during critical periods of gliogenesis (the formation of glial cells), can lead to widespread and lasting alterations in the brain. nih.govnih.gov In cell culture models, CPF has been shown to inhibit DNA synthesis in gliotypic cells and interfere with signaling pathways and transcription factors involved in cell differentiation. nih.gov In vivo studies in rats have demonstrated that the timing of CPF exposure determines the specific effects. For instance, administration during the peak of gliogenesis and glial cell differentiation led to an initial decrease in the astrocytic marker Glial Fibrillary Acidic Protein (GFAP) across brain regions in both sexes, with subsequent elevations observed later in life, particularly in males. nih.gov This targeting of glia extends the brain's vulnerability to CPF into later developmental stages, including adolescence, affecting processes like synaptic plasticity and architectural modeling. nih.govnih.gov

TargetKey EffectConsequenceReferences
Glial Cells (Astrocytes, Oligodendrocytes)Preferential targeting over neuronsDisruption of glial proliferation and differentiation nih.govnih.govnih.gov
DNA Synthesis & SignalingInhibition in gliotypic cellsInterference with cell differentiation nih.gov
Glial Fibrillary Acidic Protein (GFAP)Altered expression patterns dependent on exposure timingDisruption of glial development and brain architecture nih.gov

Preadipocyte Differentiation and Lipid Metabolism Pathways (e.g., C/EBPα, PPARγ, FABP4 upregulation)

Chlorpyrifos has been identified as a compound that can interfere with adipogenesis, the process by which preadipocytes differentiate into mature fat cells. nih.govjournament.comnih.gov This interaction is primarily mediated through its effects on key transcription factors that govern lipid metabolism and adipocyte differentiation, notably CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). nih.govjournament.com

PPARγ is a master regulator that promotes adipocyte differentiation, while C/EBPα works in concert with PPARγ to induce the expression of genes involved in lipogenesis, insulin (B600854) sensitivity, and lipolysis. nih.govmdpi.com The activation of these transcription factors is crucial for the development of mature adipocytes. nih.govresearchgate.net

Research findings on CPF's effects have shown some variability, potentially due to different experimental designs. One line of research indicates that continuous exposure to CPF throughout the differentiation process of 3T3-L1 preadipocytes leads to an inhibition of differentiation. nih.govnih.gov This was observed as decreased lipid accumulation accompanied by the down-regulation of both C/EBPα and PPARγ mRNA expression. nih.govnih.gov Conversely, another study where 3T3-L1 cells were exposed to CPF only at the beginning of differentiation reported a positive influence on the adipogenic process. journament.com In this context, CPF fostered an increase in the number of differentiated cells and enhanced their capacity to store lipids. journament.com This effect was associated with an upregulation of C/EBPα and PPARγ, which in turn led to a significantly higher expression of fatty acid-binding protein 4 (FABP4), an important adipokine involved in fatty acid transport. journament.com These findings suggest that CPF can act as a potential obesogen, although its precise role may depend on the specific conditions of exposure. journament.comnih.gov

Pathway ComponentRole in AdipogenesisObserved Effect of ChlorpyrifosReferences
PPARγ Master regulator of adipocyte differentiationDown-regulated in continuous exposure; Up-regulated in initial exposure nih.govjournament.comnih.gov
C/EBPα Works with PPARγ to induce lipogenic genesDown-regulated in continuous exposure; Up-regulated in initial exposure nih.govjournament.comnih.gov
FABP4 Adipokine involved in fatty acid transportExpression is increased following C/EBPα and PPARγ upregulation journament.com

Gut Microbiota Modulation and Metabolite Production (e.g., SCFA levels)

Chlorpyrifos (CPF), a widely utilized organophosphate insecticide, has been shown to interact with and modulate the gut microbiota, leading to alterations in the production of key metabolites such as short-chain fatty acids (SCFAs). jmchemsci.comresearchgate.net Exposure to Chlorpyrifos can disrupt the balance of the gut microbiome, a condition known as dysbiosis. researchgate.net This disruption involves changes in the composition and activity of gut bacteria, which in turn affects their metabolic output. jmchemsci.com

Studies have demonstrated that Chlorpyrifos exposure can lead to a decrease in the populations of beneficial bacteria, including Firmicutes, Lactobacillus, and Bacteroidetes. jmchemsci.com Concurrently, there can be an increase in other bacterial genera. jmchemsci.com These shifts in the microbial community structure directly impact the production of SCFAs, which are crucial metabolites produced by gut bacteria through the fermentation of dietary fibers. jmchemsci.comresearchgate.net The primary SCFAs include acetate (B1210297), propionate, and butyrate. jmchemsci.com

Research has indicated that sub-chronic exposure to Chlorpyrifos can result in a reduction of total SCFA levels. jmchemsci.comresearchgate.net While the levels of acetate may show a significant correlation with the duration of CPF exposure, other SCFAs might not exhibit the same trend. jmchemsci.com The reduction in SCFA production is attributed to the altered number and composition of SCFA-producing bacteria in the gut following Chlorpyrifos exposure. jmchemsci.com In some instances, however, an increase in the relative abundance of certain SCFA-producing bacteria like Roseburia and Butyricicoccus has been observed after exposure to high doses of Chlorpyrifos. nih.gov

The modulation of the gut microbiota and the subsequent changes in SCFA levels are considered a significant mechanism through which Chlorpyrifos exerts its effects on the host's metabolic processes. hh-ra.org Alterations in metabolites such as SCFAs, phenyl derivatives, and bile acids have been reported as a consequence of the gut microbiota perturbation induced by Chlorpyrifos. hh-ra.org

Table 1: Impact of Chlorpyrifos Exposure on Gut Microbiota and SCFA Levels

ParameterObserved Effect of Chlorpyrifos ExposureReference
Gut Microbiota Composition- Decrease in Firmicutes, Lactobacillus, Bacteroidetes
  • Increase in Proteobacteria
  • jmchemsci.comresearchgate.net
    Total SCFA Levels- General decrease in total production jmchemsci.comresearchgate.net
    Specific SCFA-Producing Bacteria- Potential increase in Roseburia and Butyricicoccus at high doses nih.gov
    Other Metabolites- Alterations in phenyl derivatives and bile acids hh-ra.org

    Hepatic and Renal Cellular Function Studies

    Hepatic Cellular Function

    The liver is a primary site for the metabolism of Chlorpyrifos. mdpi.com In vitro studies using human normal liver cells (QSG7701) have demonstrated that Chlorpyrifos can inhibit cell viability in a manner that is dependent on both time and concentration. tandfonline.com A key mechanism identified in these studies is the induction of apoptosis, or programmed cell death. tandfonline.com

    Chlorpyrifos exposure has been shown to trigger the mitochondrial pathway of apoptosis in human liver cells. tandfonline.com This involves a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. tandfonline.com Furthermore, an upregulation of the Bax/Bcl-2 expression ratio and the activation of caspase-9 and caspase-3 are observed, which are critical steps in the apoptotic cascade. tandfonline.com In studies with human liver hepatocellular carcinoma cells (HepG2), Chlorpyrifos exposure led to an increase in intracellular free Ca2+ concentration and a decrease in mitochondrial transmembrane potential. tandfonline.com

    In vivo studies have also noted that repeated exposure to Chlorpyrifos can be associated with altered serum markers of liver function, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). nih.govmdpi.com These enzymes are typically contained within liver cells, and their increased presence in the blood can indicate changes in plasma membrane permeability or cellular integrity. nih.gov

    Renal Cellular Function

    The kidneys play a crucial role in the elimination of Chlorpyrifos metabolites. nih.gov Studies on the effects of Chlorpyrifos on renal cellular function have identified several key impacts. Oral exposure to Chlorpyrifos has been shown to cause an increase in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. nih.govnih.gov These are waste products normally filtered by the kidneys, and their elevation in the blood can be indicative of altered renal function.

    Histopathological examinations of kidney tissue following Chlorpyrifos exposure have revealed changes at the cellular level. nih.govresearchgate.net These can include a reduction in the diameter of the glomerulus, which is the filtering unit of the kidney. nih.govnih.gov Other observed changes may include tubular dilation and degeneration of the glomerulus and renal tubules. researchgate.net Chronic exposure to Chlorpyrifos has been linked to oxidative damage in the proximal tubular cells and non-enzymatic glycation in the glomeruli. iium.edu.my

    Table 2: Summary of Chlorpyrifos Effects on Hepatic and Renal Cellular Function

    OrganCellular Function/ParameterObserved Effect of Chlorpyrifos ExposureReference
    LiverCell Viability (in vitro)- Time and concentration-dependent inhibition tandfonline.com
    Apoptosis- Induction via mitochondrial pathway
  • Decreased mitochondrial membrane potential
  • Cytochrome c release
  • Activation of caspase-9 and -3
  • tandfonline.com
    Intracellular Calcium- Increased free Ca2+ concentration tandfonline.com
    Serum Enzyme Levels- Altered levels of ALT and AST nih.govmdpi.com
    KidneySerum Markers- Increased Blood Urea Nitrogen (BUN)
  • Increased Creatinine
  • nih.govnih.gov
    Glomerular Structure- Decreased glomerular diameter nih.govnih.gov
    Tubular Cells- Oxidative damage in proximal tubular cells iium.edu.my

    Ion Homeostasis in Microalgae

    Chlorpyrifos can have a significant impact on non-target aquatic organisms, including microalgae. frontiersin.org Studies on the microalga Chlorella vulgaris have shown that Chlorpyrifos can disrupt the homeostasis of crucial elements within the algal cells. frontiersin.org This disruption of ionomics is a potential mechanism for its toxic effects on these primary producers in aquatic ecosystems. frontiersin.org

    Research utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has revealed significant differences in the ionomic profiles of Chlorella vulgaris exposed to Chlorpyrifos compared to control groups. frontiersin.org Potassium (K) is a critical element for regulating osmotic pressure, facilitating the transport of photosynthates, maintaining ion homeostasis, and activating enzymes in microalgae. frontiersin.org Phosphorus (P) is another essential nutrient for microalgal growth. frontiersin.org A reduction in these and other elements was observed in microalgae exposed to lower doses of Chlorpyrifos, which may contribute to the inhibition of their growth. frontiersin.org

    Furthermore, exposure to Chlorpyrifos can lead to ultrastructural changes in microalgae such as Ankistrodesmus gracilis. nih.gov The insecticide can affect cell shape and at higher concentrations, lead to the accumulation of electodense bodies and lipids within the cytoplasm. nih.gov While karyokinesis (nuclear division) may occur, the cell-separation phase can be inhibited. nih.gov

    Table 3: Effects of Chlorpyrifos on Ion Homeostasis and Cellular Structure in Microalgae

    OrganismParameterObserved Effect of Chlorpyrifos ExposureReference
    Chlorella vulgarisIon Homeostasis- Disruption of the homeostasis of crucial elements frontiersin.org
    Essential Elements- Reduction in elements such as Potassium (K) and Phosphorus (P) frontiersin.org
    Ankistrodesmus gracilisCellular Ultrastructure- Altered cell shape
  • Accumulation of electodense bodies and lipids
  • nih.gov
    Cell Division- Inhibition of the cell-separation phase nih.gov

    Degradation, Transformation, and Environmental Dynamics in Research

    Microbial Degradation Pathways and Mechanisms

    Microbial degradation is a primary process influencing the fate of CPF in various environments, including soil and water. Numerous bacterial and fungal species have demonstrated the ability to degrade CPF, often utilizing it as a carbon or phosphorus source.

    Bacterial Biodegradation

    Several bacterial genera and species are known to play significant roles in CPF biodegradation. These include Pseudomonas, Burkholderia, Brevundimonas, Alcanivorax borkumensis, and Bacillus subtilis. nih.govnih.govnih.govscholarzest.com

    Studies have identified specific strains within these genera with high CPF degradation efficiency. For instance, Pseudomonas putida MAS-1 has been reported to degrade 90% of chlorpyrifos (B1668852) within 24 hours. nih.gov Bacillus subtilis and Pseudomonas aeruginosa have been shown to enhance the degradation of CPF in contaminated soil, particularly when used in conjunction with phytoremediation. nih.govmdpi.com Brevundimonas diminuta is also among the bacterial strains identified with CPF-degrading potential. nih.gov While Alcanivorax borkumensis is primarily known for hydrocarbon degradation, some studies suggest its involvement in the breakdown of organic contaminants, potentially including pesticides like CPF, often in the context of biosurfactant production that aids in the solubilization of hydrophobic compounds. scholarzest.comscience.gov Bacillus subtilis strains have also shown efficacy in degrading CPF. nih.govnih.gov

    Research indicates that the inoculation of CPF-degraded soil with plant growth-promoting rhizobacteria (PGPR), such as Bacillus tropicus, can significantly enhance the degradation rate of chlorpyrifos. researchgate.net For example, one study showed that a Bacillus tropicus isolate (DK5) degraded 96.1% of chlorpyrifos within 30 days in laboratory conditions. researchgate.net

    Enzymatic Degradation Kinetics and Optimal Conditions (pH, Temperature, Substrate/Enzyme Concentration)

    Studies investigating the enzymatic degradation kinetics of CPF by bacterial strains have determined optimal conditions for maximizing degradation rates. For a Cupriavidus nantongensis strain X1, the optimum conditions for chlorpyrifos degradation were found to be 10% inoculation volume, pH 7, and 37 °C. mdpi.com The degradation followed first-order kinetics within a concentration range of 20 to 500 mg/L. mdpi.com Another study focusing on a fungal strain, Cladosporium cladosporioides Hu-01, identified optimal degradation conditions at pH 6.5 and 26.8 °C. plos.org The purified chlorpyrifos hydrolase from this fungus showed optimal activity at pH 6.5 and 40 °C. nih.gov

    Research on bacterial isolates from farm soils in Kenya identified optimal conditions for CPF degradation at pH 5 and a temperature of 25°C, although optimal growth conditions for these bacteria were slightly different (pH 7, 25°C). nih.gov This suggests that the conditions favoring bacterial growth may not always be identical to those optimal for enzymatic degradation of the target compound.

    Enzyme kinetic parameters, such as Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax), provide insights into the enzyme's affinity for CPF and the maximum rate of the reaction. For a chlorpyrifos hydrolase from Cladosporium cladosporioides Hu-01, the Km and Vmax values for chlorpyrifos were determined to be 6.7974 μM and 2.6473 μmol·min−1, respectively. nih.gov Laccase extracted from the fungus Trametes versicolor also showed potential for CPF degradation with Km and Vmax values of 10.07 mg L−1 and 0.313 mg L−1 h−1, respectively, with optimal conditions at pH 2–6 and 20 °C. researchgate.net

    Here is a summary of optimal conditions for CPF degradation by selected microorganisms:

    MicroorganismOptimal pHOptimal Temperature (°C)Optimal Substrate ConcentrationReference
    Cupriavidus nantongensis X1737Not specified (tested 20-500 mg/L) mdpi.com
    Cladosporium cladosporioides Hu-016.526.850 mg/L (complete degradation) plos.org
    Chlorpyrifos hydrolase (from Hu-01)6.540Not specified nih.gov
    Bacterial isolates (Kenya soils)52525 mg/L nih.gov
    Laccase (from Trametes versicolor)2-620Not specified researchgate.net

    Identification of Degradation Products and Intermediates

    The microbial degradation of CPF typically involves hydrolysis, leading to the formation of several intermediate and end products. The primary degradation pathway involves the hydrolysis of the phosphorothioate (B77711) ester bond, which yields 3,5,6-trichloro-2-pyridinol (B117793) (3,5,6-TCP) and diethylthiophosphate (B1229741) (DETP). nih.govlidsen.comdefra.gov.uk

    3,5,6-TCP is a major metabolite of chlorpyrifos and is considered more persistent and mobile in the environment than the parent compound due to its higher water solubility. defra.gov.ukresearchgate.net 3,5,6-TCP can be further degraded by some microorganisms through dechlorination and pyridine (B92270) ring cleavage. mdpi.comresearchgate.net

    Another important intermediate is chlorpyrifos-oxon (CPF-oxon), which is formed through oxidative desulfurization of CPF. researchgate.netlidsen.com CPF-oxon is known to be more toxic than CPF due to its ability to inhibit acetylcholinesterase. lidsen.comresearchgate.net However, CPF-oxon is typically less persistent than CPF and is rapidly hydrolyzed to 3,5,6-TCP and diethyl phosphate (B84403) (DEP). lidsen.comresearchgate.netepa.gov DEP and DETP are also considered degradation products. nih.govlidsen.comepa.gov

    The degradation pathway can vary depending on the microbial species and environmental conditions (e.g., aerobic vs. anaerobic). Under aerobic conditions, the primary pathway involves the formation of 3,5,6-TCP and DETP, with subsequent degradation of 3,5,6-TCP. researchgate.net

    Here are some identified degradation products and intermediates of Chlorpyrifos:

    Compound NameAbbreviation
    3,5,6-trichloro-2-pyridinol3,5,6-TCP
    Chlorpyrifos-oxonCPF-oxon
    DiethylthiophosphateDETP
    Diethyl phosphateDEP
    3,6-dichloro-2-pyridinol3,6-DCP
    2,3,5-trichloro-6-methoxypyridineTMP

    Phytoremediation Research and Plant-Microbe Interactions

    Phytoremediation, the use of plants to remove, degrade, or immobilize contaminants in soil and water, is considered an environmentally friendly approach for addressing CPF pollution. This process is often enhanced by the interaction between plants and microorganisms in the rhizosphere. mdpi.comtandfonline.com

    Uptake and Translocation Mechanisms in Plants (e.g., Mentha piperita)

    Plants can take up CPF from contaminated soil and water through their roots. The extent of uptake and subsequent translocation to aboveground tissues (stems and leaves) varies depending on the plant species and the properties of the contaminant. CPF exhibits strong binding to soil particles, which can limit its mobility and uptake by plants. nih.gov

    Mentha piperita (peppermint) has been investigated for its potential in phytoremediation of CPF-contaminated soil. Studies have shown that Mentha piperita can effectively extract CPF from polluted soil through its roots and translocate it to its leaves. nih.govmdpi.com The concentration of CPF in Mentha piperita roots and leaves increased over time in contaminated soil. nih.govmdpi.com This demonstrates the plant's ability to absorb and move CPF within its tissues.

    While root uptake is a significant pathway, foliar absorption can also occur, particularly for volatile and semi-volatile compounds. researchgate.net However, for CPF strongly bound to soil, root uptake is considered a primary entry route into the plant.

    Role of Biosurfactants in Enhanced Remediation

    Biosurfactants are surface-active compounds produced by microorganisms. They can play a crucial role in enhancing the bioremediation and phytoremediation of hydrophobic contaminants like CPF by increasing their solubility and bioavailability in soil and water. nih.govbiotech-asia.orgresearchgate.net

    Microbial biosurfactants can reduce the surface and interfacial tension between the aqueous phase and hydrophobic CPF molecules, facilitating their desorption from soil particles and dispersion in the water phase. nih.govresearchgate.net This increased solubilization makes CPF more accessible to both degrading microorganisms and plant roots, thereby accelerating the remediation process. nih.gov

    Studies have shown that biosurfactant-producing bacteria, such as Bacillus subtilis and Pseudomonas aeruginosa, can significantly improve the phytoremediation of CPF by Mentha piperita. nih.govmdpi.com The presence of these bacteria and their secreted biosurfactants led to a greater reduction in soil CPF levels and enhanced CPF concentrations in plant tissues compared to phytoremediation alone. nih.govmdpi.com This highlights the beneficial interaction between plants and biosurfactant-producing microbes in the remediation of CPF.

    Biosurfactants produced by PGPR strains have also been reported to enhance plant tolerance towards pesticides by forming micelles that can sequester and detoxify harmful chemicals. biotech-asia.org This dual role of biosurfactants in increasing CPF bioavailability for degradation and potentially mitigating its toxicity to plants makes them valuable tools in enhanced remediation strategies. biotech-asia.org

    Oxidative Stress Responses in Plants during Remediation

    Plants exposed to xenobiotics, such as pesticides like Chlorpyrifos, can experience oxidative stress due to the generation of reactive oxygen species (ROS) uni.luwikipedia.orgherts.ac.uk. To counteract this, plants possess intricate enzymatic and non-enzymatic antioxidant systems uni.luwikipedia.orgherts.ac.uk. Enzymatic antioxidants include catalase, superoxide (B77818) dismutase, and peroxidases, while non-enzymatic antioxidants encompass compounds like flavonoids and vitamins uni.luwikipedia.orgherts.ac.uk.

    Studies indicate that exposure to CPF can induce oxidative damage, characterized by increased lipid peroxidation and reduced activity of antioxidant enzymes nih.gov. While research specifically detailing oxidative stress responses in plants during remediation of CPF contamination is not extensively covered in the provided sources, the general mechanisms of plant defense against CPF-induced oxidative stress are relevant. For instance, beetroot has shown the capacity to counter chlorpyrifos-induced nephrotoxicity by restoring antioxidant levels and limiting oxidative stress uni.lu. Similarly, Opuntia ficus indica has demonstrated protection against liver damage from CPF by restoring antioxidant levels and reducing oxidative stress wikipedia.org. These findings suggest that plants employed in phytoremediation efforts for CPF could exhibit similar oxidative stress responses and utilize their natural defense mechanisms to process or tolerate the contaminant.

    Abiotic Degradation Processes in Environmental Matrices

    Abiotic processes, including hydrolysis and photodegradation, play significant roles in the breakdown of Chlorpyrifos in various environmental matrices.

    Hydrolysis is identified as a primary degradation pathway for CPF in both soil and water environments. This process leads to the formation of 3,5,6-trichloro-2-pyridinol (3,5,6-TCP) as a major metabolite. The rate of hydrolysis can be influenced by environmental factors such as pH and temperature, with increasing values generally leading to faster degradation. The half-life of CPF in water can vary considerably, reported as approximately 0.5 days in some instances and ranging from 16 hours to 77 days in freshwater bodies depending on specific environmental conditions. In natural waters, the presence of organic and inorganic matrices may result in a lower hydrolysis rate.

    Photodegradation, the alteration of materials by light, often in conjunction with air, also contributes to CPF breakdown. Research has proposed photodegradation mechanisms for Chlorpyrifos, identifying products such as 3,5,6-trichloropyridinol (TCP) and other related compounds. Exposure to UV irradiation can result in the formation of CPF oxon and trichloropyridinol. The rate of photodegradation is dependent on factors such as wavelength and pH. Studies have also explored the use of photocatalytic materials like titanium dioxide (TiO2) and zinc oxide (ZnO) to enhance the photodegradation of Chlorpyrifos.

    Adsorption is a critical process determining the fate and transport of CPF in the environment. While CPF shows a weak affinity for minerals like kaolinite (B1170537) and gibbsite, its sorption is significantly stronger on montmorillonite, potentially involving both external surface adsorption and diffusion into microporous regions. The presence of humic acid can substantially increase CPF sorption on certain minerals by creating a more hydrophobic surface environment.

    Adsorption equilibrium data for CPF on soils are often described by models such as the Freundlich isotherm. Studies have shown correlations between CPF adsorption capacity and soil characteristics like electrical conductivity and clay content. The interaction of CPF with soil can be altered by the presence of co-occurring pollutants, such as pharmaceuticals and microplastics, which can impact its adsorption behavior, and consequently, its bioavailability and mobility within the soil ecosystem. The potential for CPF to leach through soil can be assessed using indices like the Groundwater ubiquity index.

    The half-life of Chlorpyrifos in soil is variable, ranging from approximately 20 to 120 days, and in some cases, from 2 weeks to over a year. This variability is closely linked to soil properties, including microbial activity.

    Table 1: Reported Half-Lives of Chlorpyrifos in Different Environmental Compartments

    Environmental CompartmentReported Half-Life RangeSource(s)
    Water~0.5 days; 16 hours to 77 days
    Soil20 to 120 days; 2 weeks to >1 year

    Research on the adsorption of Chlorpyrifos on different soil types highlights the variability in adsorption capacities. For instance, studies on Almería soils in Spain using the Freundlich isotherm showed X0.1 values (quantity adsorbed at an equilibrium concentration of 0.1 mg/L) ranging from 22.2 to 71.1 mg/kg.

    Table 2: Example Freundlich Adsorption Parameters for Chlorpyrifos on Almería Soils

    Soil SampleFreundlich K (mg/kg)Freundlich 1/n
    AL-01[Data not explicitly provided in snippet for table][Data not explicitly provided in snippet for table]
    AL-02[Data not explicitly provided in snippet for table][Data not explicitly provided in snippet for table]
    .........
    AL-08[Data not explicitly provided in snippet for table][Data not explicitly provided in snippet for table]
    X0.1 values ranged from 22.2 to 71.1 mg/kg

    Environmental Distribution and Research Modeling

    Understanding the environmental distribution of Chlorpyrifos involves assessing its movement between different environmental compartments and utilizing modeling approaches to predict its fate and transport.

    Environmental fate and exposure modeling are essential tools used to predict the concentrations of chemicals, including CPF and its metabolites, in various environmental compartments such as soil, water, sediment, groundwater, and air. These models are valuable for evaluating potential risks to both human health and ecosystems. Modeling approaches define the fate and transport of chemicals and can include both standard and custom models. Examples of such models include those used for assessing surface water dynamics (e.g., PWC) and groundwater movement (e.g., PRZM-GM). Modeling can also be applied to assess the potential for long-range transport through atmospheric and oceanic pathways. Challenges in accurately modeling complex environmental systems include limitations in data availability and quality, the inherent complexity and uncertainty of the models themselves, and the spatial and temporal variability of environmental conditions.

    Bioavailability in environmental systems refers to the fraction of a chemical that is available for uptake by organisms. For Chlorpyrifos, adsorption to soil particles can significantly reduce its bioavailability. Research indicates that the bioavailability of CPF in soil to organisms like earthworms can decrease as the chemical ages in the soil matrix. Studies explore the use of chemical extraction techniques as potential predictors of CPF bioavailability in soil. It has also been observed that the bioavailability of Chlorpyrifos can be species-dependent. Research into bioavailability is a crucial component of environmental risk assessment, helping to determine the potential exposure of organisms to the chemical.

    Advanced Analytical and Characterization Methodologies in Chlorpyrifos Research

    Chromatographic Techniques for Separation and Quantification

    Specific applications of chromatographic techniques for the separation and quantification of "CPF-P4" would need to be investigated.

    Information regarding the use of GC-MS for the analysis of "this compound," including sample preparation, instrument parameters, and detection limits, is not available in the initial search results. Gas chromatography is a technique used to separate volatile and semi-volatile organic compounds. When combined with mass spectrometry (MS), it allows for the identification and quantification of these compounds. thermofisher.compacificbiolabs.comyoutube.com

    Details on the application of LC-MS/MS for the detection and quantification of "this compound" are required. LC-MS is a powerful technique for analyzing a wide range of biological molecules. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it suitable for complex matrices. perkinelmer.comnih.gov

    Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies

    The use of various spectroscopic methods to elucidate the structure and study the mechanisms of "this compound" would be a key area of investigation.

    Data on the UV-Vis spectroscopic properties of "this compound," such as its maximum absorbance wavelength (λmax), would be necessary to understand its electronic transitions. UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a substance. mdpi.commdpi.compreprints.org

    Information regarding the vibrational modes of "this compound" as determined by IR and Raman spectroscopy is needed for structural characterization. These two techniques are complementary, providing information about the functional groups and molecular structure of a compound. tue.nlnih.gov

    NMR spectroscopy is a crucial tool for determining the detailed molecular structure of a compound. wiley-vch.dearxiv.orgarxiv.org Specific NMR data (e.g., ¹H, ¹³C, ³¹P NMR) for "this compound" would be essential for its structural elucidation.

    To proceed with generating the requested article, clarification on the identity and existence of the chemical compound "this compound" in the context of Chlorpyrifos (B1668852) research is required.

    Electroanalytical Methods for Detection and Characterization

    Electroanalytical methods offer a compelling alternative to conventional chromatographic techniques for pesticide detection due to their high sensitivity, rapid response, and potential for miniaturization. nih.gov These methods are typically based on the electrochemical processes of oxidation or reduction of the target analyte. For organophosphorus pesticides like Chlorpyrifos, detection is often achieved indirectly through the inhibition of enzymes such as acetylcholinesterase (AChE) or directly through its electrochemical signature. nih.govresearchgate.net

    Key electroanalytical techniques employed in Chlorpyrifos analysis include:

    Cyclic Voltammetry (CV): Used to study the electrochemical processes that occur when a potential scan is applied. nih.gov

    Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer enhanced sensitivity compared to CV and are frequently used for quantitative analysis. nih.govresearchgate.net

    Electrochemical Impedance Spectroscopy (EIS): A technique used to evaluate charge transfer properties and modifications at the electrode surface. nih.gov

    To improve the selectivity and sensitivity of these methods, researchers often modify the working electrodes with nanomaterials. For instance, nanostructured gold-modified electrodes have been shown to enhance the electrochemical sensing of organophosphates. mdpi.com Similarly, biosensors fabricated with cellulose nanofibers and graphene oxide have demonstrated good performance in detecting Chlorpyrifos in water and juice samples, with a detection limit as low as 2.2 nM. researchgate.net

    Table 1: Performance of Selected Electroanalytical Methods for Chlorpyrifos Detection.
    Electrode/Sensor TypeTechniqueMatrixLimit of Detection (LOD)Reference
    Cellulose nanofibers/graphene oxide/AChESquare Wave Voltammetry (SWV)Water and Fruit Juice2.2 nM researchgate.net
    Nanostructured Gold-Modified ElectrodeCyclic Voltammetry (CV)Acetonitrile/PBSNot Specified for CPF mdpi.com
    AptasensorElectrochemical Impedance Spectroscopy (EIS)Not SpecifiedNot Specified

    Immunoassays and Biosensors for Research Applications

    Immunoassays and biosensors represent powerful tools for the rapid screening of a large number of samples, making them ideal for environmental monitoring and food safety applications. d-nb.info These methods are based on the highly specific binding interaction between an antibody and its target antigen (in this case, Chlorpyrifos or its derivatives).

    Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are a common immunoassay format used for pesticide detection due to their simplicity, cost-effectiveness, and high selectivity. d-nb.info For small molecules like Chlorpyrifos, which are non-immunogenic, the process involves conjugating a hapten (a modified form of Chlorpyrifos) to a carrier protein to elicit an antibody response. d-nb.infonih.gov Magnetic particle-based immunoassays have also been developed, offering a limit of detection of 0.10 ng/mL in water and showing good correlation with traditional gas chromatography (GC) methods. acs.org

    Another significant development is the lateral flow immunoassay (LFIA), which provides a rapid, on-site screening tool. mdpi.com A recently developed carbon nanoparticle-based indirect LFIA for Chlorpyrifos detection in water samples demonstrated a sensitivity of less than 1 µg/L, detectable both by a digital reader and the naked eye. mdpi.comnih.gov

    Biosensors: Biosensors for Chlorpyrifos often rely on the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.net Chlorpyrifos inhibits AChE activity, and the degree of inhibition can be measured to determine the pesticide concentration. researchgate.netresearchgate.net A fluorescent biosensor based on AChE and carbon dots-graphene oxide quenching has been developed for the detection of both analytical-grade Chlorpyrifos and a commercial formulation, achieving a limit of detection as low as 0.14 ppb for pure Chlorpyrifos. frontiersin.org

    Table 2: Comparison of Immunoassay and Biosensor Methods for Chlorpyrifos.
    MethodPrincipleMatrixReported Sensitivity/LODReference
    Indirect Competitive ELISA (ic-ELISA)Antibody-Antigen BindingVegetablesIC50 of 0.80 µg/kg nih.gov
    Magnetic Particle-Based ImmunoassayMonoclonal AntibodyWater0.10 ng/mL acs.org
    Indirect Lateral Flow Immunoassay (LFIA)Antibody-Antigen BindingSurface Water<1 µg/L mdpi.comnih.gov
    Fluorescent BiosensorAChE InhibitionWater0.14 ppb frontiersin.org

    Advanced Sample Preparation Techniques for Complex Matrices

    The analysis of Chlorpyrifos in complex matrices such as soil, food, and biological tissues presents a significant challenge due to the low concentration of the analyte and the presence of interfering substances. tandfonline.com Advanced sample preparation techniques are therefore essential to isolate and preconcentrate Chlorpyrifos before analysis, improving the reliability and accuracy of the results. tandfonline.com

    Modern microextraction techniques have gained prominence as they are faster, use smaller volumes of organic solvents, and are more environmentally friendly compared to traditional methods.

    Dispersive liquid–liquid microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. A cloudy solution forms, and the analyte is extracted into the fine droplets of the extraction solvent. This technique has been successfully applied to the detection of Chlorpyrifos in green tea. nih.gov

    Solid-phase microextraction (SPME): SPME uses a fiber coated with a stationary phase to extract analytes from a sample. Molecularly imprinted polymers (MIPs) have been used to create highly selective SPME probes for the determination of organophosphorus pesticides, including Chlorpyrifos, in food samples. researchgate.net

    The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. researchgate.net

    Table 3: Overview of Advanced Sample Preparation Techniques for Chlorpyrifos.
    TechniquePrincipleMatrixKey AdvantagesReference
    Dispersive Liquid-Liquid Microextraction (DLLME)Solvent ExtractionGreen TeaRapid, Low Solvent Consumption, High Enrichment Factor nih.gov
    Molecularly Imprinted Solid-Phase Microextraction (MIP-SPME)Selective AdsorptionFresh and Dry FoodsHigh Selectivity, Simplicity researchgate.net
    QuEChERSLiquid-Liquid Partitioning and Dispersive SPEFeed SamplesQuick, Easy, Cheap, Effective, Rugged, Safe researchgate.net

    Data Analysis and Intercalibration Methods in Spectrometry

    Spectrometric methods, particularly mass spectrometry coupled with chromatography, are the gold standard for the confirmatory analysis of pesticide residues. nih.gov Techniques like ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) provide high sensitivity and selectivity for Chlorpyrifos determination. embrapa.brnih.gov

    A crucial aspect of these analyses is the validation of the analytical method. nih.gov Validation is performed by assessing parameters such as:

    Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov

    Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

    Accuracy and Precision: Accuracy refers to the closeness of the results to the true value, while precision measures the reproducibility of the results. nih.gov

    Matrix Effect: The influence of co-extracted compounds from the sample matrix on the analyte signal, which can cause suppression or enhancement. embrapa.brnih.gov

    For instance, a UPLC-MS/MS method for determining Chlorpyrifos in biobeds was validated with average recovery values between 96% and 115% and a limit of quantification of 2 mg kg⁻¹. embrapa.brnih.gov The matrix effect was found to be lower than ±20%, indicating no significant signal suppression or enhancement. embrapa.brnih.gov

    Intercalibration studies are also vital, especially in forensic and environmental monitoring, to ensure that results from different laboratories are comparable. This involves analyzing the same samples at multiple laboratories and comparing the outcomes. The use of internal standards, such as ¹⁴C-labeled Chlorpyrifos, can help to determine uncertainty and variability during multi-step sample processing. researchgate.net

    Theoretical and Computational Studies of Chlorpyrifos

    Molecular Dynamics Simulations of Chlorpyrifos (B1668852) Interactions

    Molecular Dynamics (MD) simulations are employed to investigate the dynamic interactions of chlorpyrifos with biological molecules, providing insights into binding mechanisms and conformational changes. Studies have explored the interactions of chlorpyrifos and its degradation products with proteins like human sex hormone-binding globulin (SHBG) and estrogen receptors (ER). MD simulations of chlorpyrifos interacting with human serum albumin (HSA) have also been conducted to analyze binding stability and interactions, including hydrophobic and water-mediated patterns. researchgate.netresearchgate.netnih.gov For instance, a 100-ns MD simulation was performed to study the binding site of chlorpyrifos and its derivatives with HSA, revealing details about their physical stability within the complex. nih.gov

    MD simulations have also been used to study the interaction of chlorpyrifos with enzymes involved in its degradation, such as laccase from Phlebia brevispora. These simulations can reveal the stability of the enzyme-ligand complex and highlight key residues involved in the interaction. mdpi.com Analysis of these simulations can show that hydrophobic interactions are predominant in the binding of chlorpyrifos to certain enzymes. mdpi.com

    Quantum Chemistry Calculations for Electronic Structure and Reactivity

    Quantum chemistry calculations are fundamental in determining the electronic structure and reactivity of chlorpyrifos. These calculations provide detailed information about molecular orbitals, charge distribution, and reaction pathways. Density Functional Theory (DFT) is a commonly used method in this context. acs.orgresearchgate.net

    Studies utilizing quantum chemical approaches have investigated the adsorption of chlorpyrifos on various materials, such as carbon-doped boron nitride nanotubes, to assess their potential for sensing or removal of the pesticide. mdpi.comresearchgate.net These calculations help clarify the impact of modifications to adsorbent materials on their interaction with chlorpyrifos. mdpi.com

    Furthermore, quantum chemistry calculations are applied to study the atmospheric degradation of chlorpyrifos. Theoretical studies based on DFT have proposed reaction pathways for the unimolecular decomposition of chlorpyrifos initiated by OH radicals, identifying likely products and energy barriers. acs.orgresearchgate.net These calculations can indicate that certain reaction pathways, such as OH addition to the phosphorus atom or hydrogen abstraction, are energetically favorable. researchgate.net

    Computational Toxicology and Predictive Modeling

    Computational toxicology encompasses the use of computational methods to predict potential toxic effects of chemicals. For chlorpyrifos, these methods are applied to assess its hazard potential and inform risk assessment without relying on animal testing or clinical data. vdoc.pubethernet.edu.etvdoc.pubdokumen.pub Predictive modeling, including the use of Quantitative Structure-Activity Relationship (QSAR) models, plays a role in forecasting the activity of chlorpyrifos based on its molecular structure. diva-portal.orgepa.gov

    Computational tools are utilized to predict the toxicity of chemicals and their metabolites. vdoc.pub While computational toxicology is not a complete replacement for traditional testing, it serves as a complementary approach for prioritizing compounds and providing insights into potential toxicological interactions. vdoc.pubvdoc.pub These methods can assist in hazard identification by estimating a chemical's potential to interact with biological targets. diva-portal.org

    Structure-Activity Relationship (SAR) Studies for Molecular Design

    Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For chlorpyrifos, SAR studies contribute to understanding how modifications to its structure might affect its properties and potential for interaction with biological targets. epa.govscience.govacs.org These studies are valuable in molecular design efforts, although the primary focus for chlorpyrifos is typically on understanding its existing activity rather than designing novel compounds.

    SAR analysis can involve examining the impact of different functional groups or structural features on the compound's efficacy or interaction with specific enzymes like acetylcholinesterase. science.govportico.org While some SAR studies focus on designing new compounds with similar activity profiles, the principles can be applied retrospectively to understand the structural basis of chlorpyrifos's effects. acs.org

    Physiologically Based Kinetic (PBK) Modeling and Monte Carlo Simulations for Biotransformation

    Physiologically Based Kinetic (PBK) models are powerful computational tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals within a biological system. eu-parc.euresearchgate.net For chlorpyrifos, PBK models, often coupled with Monte Carlo simulations, are used to characterize its toxicokinetics and biotransformation, accounting for inter-individual variability. researcher.lifedntb.gov.uanih.govresearchgate.net Monte Carlo simulations allow for the incorporation of variability in model parameters to predict a range of possible outcomes in a population. researcher.lifenih.govresearchgate.net

    These models help predict internal exposure concentrations and the formation of metabolites, such as chlorpyrifos-oxon and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). researchgate.netacs.org PBK modeling is crucial for quantitative in vitro to in vivo extrapolation (QIVIVE), translating results from in vitro studies to predict in vivo behavior. researchgate.net

    Intersystem Extrapolation Factors (ISEFs)

    Intersystem Extrapolation Factors (ISEFs) are used in PBK modeling to scale in vitro data obtained from simplified systems (like Supersomes™) to more complex in vivo systems (like human liver microsomes or the whole organism). researcher.lifedntb.gov.uanih.govresearchgate.netdbcls.jp For chlorpyrifos, the accuracy of ISEFs is important when using in vitro enzyme kinetic data from specific CYP isoforms to predict metabolism in human liver microsomes. researcher.lifenih.govresearchgate.net The use of Supersome™-derived kinetic data, for instance, is influenced by the accuracy of the ISEFs required for scaling CYP isoform activity. researcher.lifenih.govresearchgate.net

    Enzyme Kinetic Parameter Integration

    Integration of enzyme kinetic parameters is a critical component of PBK models for chlorpyrifos biotransformation. These parameters, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), describe the rate at which enzymes metabolize chlorpyrifos and its metabolites. researchgate.netresearcher.lifenih.govresearchgate.netresearchgate.netscience.govmdpi-res.com

    Studies have shown that the bioactivation of chlorpyrifos can exhibit biphasic kinetics due to distinct differences in the Km values of the involved cytochrome P450 (CYP) enzymes. researcher.lifenih.govresearchgate.net Integrating these enzyme kinetic parameters into PBK models allows for a more accurate prediction of chlorpyrifos metabolism and the formation of its active metabolite, chlorpyrifos-oxon. researcher.lifenih.govresearchgate.net Different approaches, such as using data from human liver microsomes or Supersome™ systems, can be employed to obtain these kinetic parameters for model input. researcher.lifenih.govresearchgate.net

    Computational Approaches for Environmental Fate Prediction

    Computational methods play a significant role in predicting the environmental behavior of Chlorpyrifos, including its transport, degradation, and persistence in different media such as soil, water, and air mdpi.comresearchgate.netucdavis.edu. These methods offer cost-effective alternatives or complements to extensive field and laboratory studies, especially when dealing with the multitude of potential transformation products (TPs) frontiersin.org.

    One prominent computational approach utilized is Quantitative Structure-Property Relationship (QSPR) modeling. QSPR models aim to predict the physicochemical properties of a compound based on its molecular structure. These predicted properties, such as water solubility, vapor pressure, and soil sorption coefficient (Koc), are essential inputs for environmental fate models orst.edufrontiersin.orgredalyc.org. For instance, QSPR has been used to gain parameter values for Chlorpyrifos Oxon, a transformation product of Chlorpyrifos, when experimental fate studies were limited frontiersin.org. While QSAR models can be developed using small datasets to make predictions for larger ones, their accuracy can be influenced by the complexity of the molecule, particularly the presence of halogen atoms, nitrogen, or sulfur redalyc.orgdefra.gov.uk.

    Environmental fate models, such as the Pesticide Root Zone Model (PRZM) and the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS), are widely used computational tools to simulate the movement and transformation of pesticides in the environment mdpi.comucdavis.eduacs.org. PRZM, for example, models the fate of pesticides in the environment considering local climate, soil, hydrology, and crop management, providing estimations of pesticide concentrations in groundwater mdpi.com. GLEAMS has been used to determine the sensitivity of Chlorpyrifos release from granular formulations to different mechanisms like advection, volatilization, and diffusion, finding advection to be the dominant mechanism for certain scenarios acs.org. These models incorporate various processes such as leaching, runoff, erosion, volatilization, and degradation (chemical and biological) mdpi.com.

    Modeling the degradation pathways of Chlorpyrifos is another area where computational tools are applied. Pathway prediction systems, such as the EAWAG-Biocatalysis/Biodegradation Database-Pathway Prediction System (EAWAG-BBD-PPS), are used to examine the potential degradation routes and tentative end products of biodegradation researchgate.net. Studies using such systems have predicted that the aerobic transformation of Chlorpyrifos can lead to the formation of 3,5,6-trichloro-2-pyridinol (TCP), a major degradation product, and diethylthiophosphoric acid (DETP) researchgate.net. TCP is known to be more mobile and persistent in soil under certain conditions compared to the parent compound rapaluruguay.orgredalyc.org.

    Computational models are also employed to assess the potential for pesticide transport through the unsaturated zone to aquifers and to predict the mobility and persistence of pesticides, aiding in the assessment of potential environmental risks mdpi.com. These models integrate physical, chemical, and biological processes, along with pesticide handling practices mdpi.com.

    Despite the advancements, challenges remain in accurately predicting the environmental fate of pesticides computationally. The complexity of environmental systems, the variability of conditions, and the formation of numerous transformation products contribute to these challenges ucdavis.edufrontiersin.org. Integrating QSPR models, TP pathway prediction models, and environmental fate models is suggested for a more comprehensive assessment of pesticides and their transformation products frontiersin.org.

    Data from computational studies often involves predicted environmental concentrations, half-lives in different media, and the influence of environmental parameters on fate processes. For instance, studies indicate that the half-life of Chlorpyrifos in soil can range widely (from days to over a year) depending on soil properties like temperature, moisture, pH, and organic matter content, as well as microbial activity orst.edunih.gov. Computational models help in exploring the impact of these variables on persistence and transport nih.govmdpi.com.

    Table 1: Predicted and Measured Environmental Properties of Chlorpyrifos

    PropertyValue (Predicted/Measured)Environmental CompartmentSource/Method
    Water Solubility1.4 mg/LWaterMeasured orst.edu
    log P (Octanol-Water)4.70 - 5.0+Octanol/WaterMeasured/Reported rapaluruguay.orgorst.edu
    Vapor Pressure1.87 x 10⁻⁵ mmHg at 25 °CAirMeasured orst.edu
    Henry's Constant4.2 x 10⁻⁶ to 6.7 x 10⁻⁶ atm·m³/mol at 25 °CWater/AirEstimated/Experimental orst.edu
    Soil Half-life7 to 120+ daysSoilReported range rapaluruguay.orgorst.edunih.gov
    Photolysis Half-life3-4 weeksWaterMeasured (midsummer) orst.edu
    Hydrolysis Half-life (pH 7, 25°C)35-78 daysWaterReported range orst.edu
    Koc (Soil Sorption Coefficient)360 to 31,000SoilMeasured (depends on soil type/conditions) orst.edu

    Table 1 summarizes some key environmental properties of Chlorpyrifos, often used as input or predicted by computational models to assess its fate. The variability in reported values highlights the influence of environmental conditions on the compound's behavior orst.edunih.gov.

    Computational models continue to be refined to better capture the complex interactions and processes governing the environmental fate of Chlorpyrifos and its transformation products, contributing to more accurate risk assessments and environmental management strategies mdpi.comresearchgate.netucdavis.edufrontiersin.org.

    Emerging Research Areas and Future Directions for Chlorpyrifos Studies

    Development of Novel Bioremediation and Phytoremediation Strategies

    Bioremediation, utilizing microorganisms or their enzymes, and phytoremediation, employing plants, are considered cost-effective and environmentally friendly approaches for degrading or removing chlorpyrifos (B1668852) from contaminated environments. Research in this area focuses on identifying and enhancing the capabilities of organisms to break down chlorpyrifos into less toxic substances.

    Studies have shown that various bacterial strains, including Bacillus pumilus, Bacillus aryabhattai, Streptomyces olivochromogenes, Pseudomonas resinovarans, P. indoloxydans, Stenotrophomonas sp., Enterobacter strain B-14, and Sphingomonas sp., are effective in degrading chlorpyrifos mbl.or.kr. Some microorganisms, such as Trichosporon sp. and Serratia sp., have demonstrated the ability to completely eliminate chlorpyrifos within short periods mbl.or.kr. Fungi like Trichoderma viride, Aspergillus niger, Phanerochaete chrysosporium, Aspergillus terreus, and Verticillium sp. have also been reported to degrade chlorpyrifos ijeab.com.

    Advanced strategies involve the use of immobilized cells and biostimulation approaches to enhance degradation rates in contaminated sites mbl.or.kr. Genetically altered bacteria and bacterial consortia immobilized on various matrices have shown effectiveness in pesticide biodegradation mbl.or.kr. For instance, S. phaeochromogenes whole cells converted a high percentage of chlorpyrifos into hydrolysis products under specific conditions mbl.or.kr. Gene-editing techniques like CRISPR and zinc-finger nucleases (ZFNs) are being explored to improve the bioremediation capacity of species by altering genes involved in pesticide metabolism or resistance mbl.or.kr.

    Phytoremediation studies explore the potential of plants to take up and metabolize chlorpyrifos. Macrophytes, such as Canadian waterweed, needle spikerush, and water mint, have shown effectiveness in purifying water contaminated with chlorpyrifos, particularly when supported by microorganisms mdpi.com. Research indicates that these plants can reduce chlorpyrifos concentrations significantly mdpi.com. Mentha piperita has also been studied for its ability to extract and translocate chlorpyrifos from soil mdpi.com. Poplar (Populus sp.) and willow (Salix sp.) species have demonstrated the uptake and metabolism of chlorpyrifos from nutrient solutions, with higher accumulation observed in roots nih.govresearchgate.net.

    Data from a phytoremediation study using macrophytes illustrates the effectiveness of the process, especially when supported by microorganisms:

    Macrophyte SpeciesProcess TypeInitial Concentration (μg/dm³)Final Concentration Range (μg/dm³)% Removal Efficiency
    Canadian waterweedPhytoremediation (F1)50, 100, 1505.35% to 34.00% of initial66.00 - 94.65
    Canadian waterweedPhytoremediation + Microbes (F2)50, 100, 1501.55% to 14.00% of initial86.00 - 98.45
    Needle spikerushPhytoremediation (F1)50, 100, 1505.35% to 34.00% of initial66.00 - 94.65
    Needle spikerushPhytoremediation + Microbes (F2)50, 100, 1501.55% to 14.00% of initial86.00 - 98.45
    Water mintPhytoremediation (F1)50, 100, 1505.35% to 34.00% of initial66.00 - 94.65
    Water mintPhytoremediation + Microbes (F2)50, 100, 1501.55% to 14.00% of initial86.00 - 98.45

    This table is based on the information presented in snippet mdpi.com, showing that the hybrid phytoremediation method (F2) significantly decreased pesticide amounts compared to pure phytoremediation (F1).

    Exploration of Non-Target Molecular Pathways and Off-Target Effects

    While the primary mechanism of chlorpyrifos toxicity is the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxicity, research is increasingly exploring its effects on non-target molecular pathways and off-target effects orst.edunih.govwikipedia.org. Studies have shown that AChE inhibition does not fully explain all symptoms of chlorpyrifos intoxication, as it can impact other systems, including hematological, immune, and reproductive systems nih.gov.

    Chlorpyrifos affects ChE levels differently across various systems and organisms orst.edu. Researchers have observed plasma and red blood cell ChE inhibition in experimental animals at lower doses than those required to inhibit brain ChE orst.edu. Chlorpyrifos also interacts with other enzymes, such as carboxylesterases and A-esterases, whose functional roles are not fully understood orst.edu.

    Studies in genetically altered mice have shown that the neuropathy target esterase (NTE) enzyme, also affected by chlorpyrifos, plays a crucial role in placental development, blood vessel development, and protein synthesis in the central nervous system orst.edu. Exposure to chlorpyrifos below the toxicity threshold may negatively impact neural cell development, differentiation, and synaptogenesis nih.gov.

    Research in rats has indicated that chlorpyrifos can lead to behavioral effects, including developmental delays in coordination, reflexes, and locomotor activity, as well as altered social behavior and impaired spatial learning orst.edu. Gender differences in behavioral effects may depend on the age of exposure orst.edu.

    Chlorpyrifos exposure has also been suggested to affect the endocrine system, specifically thyroid and adrenal gland homeostasis, based on animal and human models nih.gov. The enzyme paraoxonase 1 (PON1) is known to detoxify chlorpyrifos oxon, the more toxic metabolite, and studies suggest that higher PON1 activity may offer protection against chlorpyrifos exposure, although human studies are mixed wikipedia.org. Genetic variations in PON1 may influence its effectiveness wikipedia.org.

    The impact of chlorpyrifos on non-target organisms in the environment is also a significant research area. Studies on soil arthropods in cornfields have shown varied effects, with some species exhibiting reduced activity or frequency after spraying, while others appear less affected tandfonline.com. Chlorpyrifos is also very toxic to fish, which are non-target organisms in aquatic environments near agricultural fields researchpublish.com.

    Interactions with Other Environmental Contaminants: Mechanistic Research

    The interaction of chlorpyrifos with other pesticides and environmental contaminants is a critical area of mechanistic research, as these mixtures can lead to synergistic, additive, or antagonistic toxic effects epa.govresearchgate.net. The outcome of these interactions can depend on various factors, including the exposed species, the specific co-contaminants, their concentration ratios, exposure patterns, and environmental characteristics epa.gov.

    Studies have evaluated the potential toxicological interactions of chlorpyrifos with other chemicals. For example, the combination of atrazine (B1667683) with chlorpyrifos has been shown to increase the toxicity of chlorpyrifos to Hyalella azteca epa.gov. The magnitude of this increase was dependent on the concentration of atrazine epa.gov.

    Research on the joint action of methylmercury (B97897) with chlorpyrifos in the amphipod Hyalella azteca demonstrated an additive effect on survival researchgate.net. Further mechanistic studies suggested the formation of a chlorpyrifos-methyl (B1668853) mercury complex, which might lead to increased accumulation of methylmercury and protection against chlorpyrifos-mediated AChE inhibition researchgate.net.

    Interactions between chlorpyrifos and other contaminants like copper have also been investigated, showing synergistic or antagonistic effects on earthworms depending on the test conditions and concentration ratios researchgate.net.

    The combined effects of chlorpyrifos with microplastics have also been explored. Studies have shown that chlorpyrifos sorbed onto polyethylene (B3416737) microplastics exhibited higher toxicity to the marine copepod Acartia tonsa than chlorpyrifos in solution, suggesting a synergistic effect researchgate.net.

    Research on mixtures of anticholinesterase insecticides, including chlorpyrifos, has shown that synergistic toxicity can occur in aquatic species like juvenile coho salmon, particularly in mixtures containing malathion (B1675926) noaa.gov.

    Advanced Analytical Method Development for Trace Analysis

    Developing advanced analytical methods for the trace analysis of chlorpyrifos in various matrices is crucial for monitoring environmental contamination and exposure nih.govmdpi.com. Traditional methods like gas chromatography (GC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) have been used, often coupled with selective detection methods nih.gov.

    Sample preparation techniques such as Soxhlet extractions, supercritical fluid extraction (SFE), liquid-liquid extraction (LLE), solid-phase microextraction (SPME), stir-bar sorptive extraction (SBSE), and solid-phase extraction (SPE) are employed to isolate chlorpyrifos from complex samples nih.govmdpi.com. Recent trends in sample preparation focus on miniaturized techniques that use less organic solvent and enhance extraction efficiency mdpi.com.

    Advanced detection methods include GC with atomic emission detection, GC with pulsed positive ion/negative ion chemical ionization mass spectrometry, and two-dimensional GC with simultaneous detection by various detectors nih.gov. High-resolution mass spectrometry (HRMS) and quadrupole time of flight-mass spectrometry (QTOF-MS) represent recent advancements in mass spectrometric detection, offering improved data acquisition and analysis sci-hub.se. Ion mobility spectrometry (IMS) coupled with QTOF-MS is being used for multi-pesticide residue analysis sci-hub.se.

    Electrochemical detection is considered a rapid, sensitive, and on-site technique for pesticide detection sci-hub.se. Enzyme-based electrochemical sensors are being developed, with nanomaterials used to improve stability and overcome limitations sci-hub.se. Surface-enhanced Raman scattering (SERS) based on nanoparticles is also being explored for the detection of trace chlorpyrifos residues in food samples sci-hub.seijabe.org. Studies have demonstrated the potential of SERS for quantitative analysis of chlorpyrifos ijabe.org.

    Novel SPE methods using materials like graphene- and silica-based materials have shown excellent preconcentration capabilities for trace analytes like chlorpyrifos from complex matrices mdpi.com. These methods can achieve low limits of detection (LODs) mdpi.com.

    Sustainable Chemistry Approaches for Chlorpyrifos Alternatives

    Given the environmental and health concerns associated with chlorpyrifos, research and implementation of sustainable chemistry approaches for developing alternatives are actively pursued panap.netcloudfront.netvegetablegrowersnews.comorangemedianetwork.comacs.orgservice.gov.ukmdpestnet.orgresearchgate.net. The goal is to find effective pest management solutions with reduced environmental impact and lower toxicity to non-target organisms and humans.

    Alternatives to chlorpyrifos include non-chemical and synthetic alternatives, as well as biopesticides derived from natural materials vegetablegrowersnews.com. Agroecology and organic farming practices are promoted as safer alternatives that reduce reliance on harmful chemicals panap.netbeyondpesticides.org. These approaches often involve ecosystem-based techniques that build soil health, alter planting or harvest dates, utilize intercropping, and employ conservation tillage cloudfront.net.

    Biological control methods, which harness natural enemies like predators, parasites, and fungal pathogens, are also part of sustainable pest management cloudfront.net. Habitat conservation to support natural enemies is a key strategy cloudfront.net. Genetic control, such as using pest-resistant cultivars, is another approach cloudfront.net.

    Specific alternative active ingredients and products are being identified and evaluated. These include newer chemistries that are often safer or easier to work with than organophosphate pesticides acs.org. Examples of alternative active ingredients mentioned include sulfoxaflor, afidopyropen, spinosad-based products, pyrethroid-based products, neonicotinoids (with considerations for pollinator impacts and resistance), pymetrozine, and avermectin (B7782182) orangemedianetwork.comacs.orgresearchgate.netexactoinc.com. Some alternatives may be more expensive than chlorpyrifos orangemedianetwork.com.

    Research is ongoing to validate the effectiveness and safety of these alternatives in various cropping systems orangemedianetwork.com. Efforts are also focused on developing action plans to transition towards safer and more sustainable pest management practices vegetablegrowersnews.comca.gov.

    Integration of Omics Technologies in Mechanistic Research (e.g., genomics, proteomics, metabolomics)

    The integration of omics technologies, such as genomics, proteomics, and metabolomics, is providing deeper insights into the mechanistic effects of chlorpyrifos on organisms at a molecular level. These systems biology approaches can generate important data for functional validation and understanding the complex biological responses to chlorpyrifos exposure mbl.or.kr.

    Genomics can help identify genes whose expression is altered by chlorpyrifos, providing clues about affected pathways beyond AChE inhibition wikipedia.org. Studies in animals have shown that chlorpyrifos can alter the expression of genes essential for brain development wikipedia.org.

    Proteomics allows for the study of protein expression profiles in response to chlorpyrifos, revealing affected enzymes and proteins involved in various cellular processes, including those related to non-target toxicity and metabolism orst.edunih.gov.

    Metabolomics focuses on identifying and quantifying metabolites within an organism, offering a snapshot of the metabolic state and how it is perturbed by chlorpyrifos exposure. This can help identify biomarkers of exposure and effect and elucidate metabolic pathways involved in detoxification or toxicity nih.gov.

    The multi-omics approach, when coupled with system analysis, can provide crucial data for understanding the full spectrum of chlorpyrifos's effects and for developing more effective bioremediation strategies through genetic manipulation of degrading microorganisms mbl.or.kr.

    Application of Artificial Intelligence and Machine Learning in Chlorpyrifos Research

    Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chlorpyrifos research for various purposes, including the detection of residues, prediction of toxicity, and analysis of complex biological data researchgate.netmdpi.comnih.govresearchgate.netnih.gov.

    Machine learning algorithms are being used in conjunction with analytical techniques like near-infrared (NIR) spectroscopy and Surface-Enhanced Raman Scattering (SERS) for the rapid and non-destructive detection and classification of chlorpyrifos residues in food samples researchgate.netmdpi.comnih.govnih.gov. Studies have shown that ML models like partial least-squares discrimination analysis (PLS-DA), support vector machine (SVM), artificial neural network (ANN), and principal component artificial neural network (PC-ANN) can accurately identify chlorpyrifos residues on vegetables researchgate.netmdpi.comresearchgate.net. Random Forest classifiers have also been used for classifying pesticides, including chlorpyrifos, based on Raman spectra nih.gov.

    AI techniques are also being explored for analyzing the impact and severity of human health effects caused by agrochemicals like chlorpyrifos researchgate.net. ML methods such as Decision Tree, K-Nearest Neighbors, Support-vector Machine, and Random Forest have shown potential in predicting risks associated with pesticide exposure researchgate.net.

    Furthermore, AI and ML can be applied to analyze large datasets generated from omics studies and environmental monitoring, helping researchers identify patterns, predict outcomes, and gain deeper insights into the behavior and effects of chlorpyrifos. Machine learning can assist in establishing spectral recognition and classification models from SERS imaging data to screen for pesticides nih.gov.

    The application of AI and ML in this field holds promise for developing more efficient detection methods, improving risk assessment, and accelerating the discovery of novel bioremediation strategies and safer alternatives.

    Challenges in Bridging In Vitro and In Vivo Mechanistic Data

    Bridging the gap between in vitro (cell-based or biochemical assays) and in vivo (whole organism) studies remains a significant challenge in understanding the full mechanistic profile of chlorpyrifos toxicity. In vitro studies offer controlled environments to investigate specific molecular and cellular interactions, such as the inhibition of AChE or effects on neuronal growth at concentrations below those inhibiting AChE tandfonline.comdefra.gov.uk. For instance, in vitro studies have observed that both chlorpyrifos and its oxon metabolite can decrease axonal length and inhibit neurite outgrowth in neuronal tissue cultures at concentrations significantly lower than those required to inhibit AChE activity tandfonline.comdefra.gov.uk.

    However, translating these in vitro findings to in vivo scenarios is complex due to several factors. These include differences in metabolism, distribution, and excretion of chlorpyrifos and its metabolites within a living organism compared to a simplified in vitro system nih.govnih.gov. Physiological processes such as absorption, biotransformation, and tissue distribution vary, influencing the internal dose reaching target tissues nih.gov. Age-related differences in these processes, particularly lower levels of detoxifying enzymes like carboxylesterases and A-esterases in younger animals, can also contribute to differential sensitivity observed in vivo compared to in vitro systems oup.comorst.edu.

    Despite these challenges, efforts are being made to integrate kinetic behavior with toxicodynamic alterations observed in vitro. Studies using human induced pluripotent stem cell (iPSC)-derived neural stem cells are exploring the metabolic competence of in vitro models and refining points of departure for IVIVE by considering intracellular chlorpyrifos concentrations nih.gov.

    Research on Novel Degradation Technologies (e.g., microplasma)

    Given the persistence of chlorpyrifos in the environment, research into novel degradation technologies is crucial. While biodegradation by microorganisms like Pseudomonas, Burkholderia, and Brevundimonas is a known degradation pathway in water and soil, advanced oxidation processes and other innovative methods are being explored to enhance removal efficiency nih.gov.

    Microplasma technology is an emerging area of research for the removal of chlorpyrifos from water nih.govresearchgate.net. Studies have demonstrated the efficacy of microplasma in reducing pesticide content in water, including organophosphorus pesticides like chlorpyrifos researchgate.netsigmaaldrich.comnih.gov. The degradation in microplasma involves various radicals and reactive substances produced by the plasma, such as dissolved ozone (O₃), nitrogen oxides, hydroxyl radicals (OH radicals), and hydrogen peroxide (H₂O₂) sigmaaldrich.comnih.gov.

    Research indicates that different types of pesticides are degraded via different mechanisms and reactive species in microplasma discharge water researchgate.netmdpi.com. For organophosphorus pesticides like chlorpyrifos, nitrogen oxides have shown a key role in their removal sigmaaldrich.comnih.gov. The degradation pathways can involve the conversion of chlorpyrifos oxon, an oxidation product, into compounds like diethyl phosphate (B84403) and 3,5,6-trichloro-2-pyridinol (B117793) (3,5,6-TCP) through the cleavage of the C–S bond mdpi.com. The specific degradation mechanism can vary depending on the pesticide and the plasma system used mdpi.com.

    Cold plasma technology, encompassing microplasma, is being increasingly explored for pesticide degradation in water, soil, and food products researchgate.netmdpi.com. Studies summarize the use of this technology, outlining factors influencing degradation efficiency, mechanisms, and degradation products mdpi.com. While promising, challenges in research and future trends for scaling up for commercialization are also discussed researchgate.netmdpi.com.

    Other novel approaches include the use of iron nanoparticles in combination with phytoremediation for the removal of chlorpyrifos and 3,5,6-TCP from water nih.gov. Microbial degradation using specific bacterial strains, such as Bacillus thuringiensis MB497, has also shown high efficiency in degrading chlorpyrifos and transforming 3,5,6-TCP, with studies identifying novel degradation pathways and metabolites nih.gov.

    Multi-species and Comparative Mechanistic Studies

    Investigating the effects and mechanisms of chlorpyrifos across multiple species is essential for understanding its ecological impact and extrapolating findings relevant to human health. Studies compare the toxicity of chlorpyrifos in various aquatic organisms, such as different fish species and macroinvertebrates saspublishers.comajol.infoscielo.br.

    Comparative studies in fish have shown that the acute toxicity of chlorpyrifos can vary among species, suggesting that differences in detoxification mechanisms, absorption, and AChE inhibition sensitivity play a role saspublishers.com. For example, studies comparing chlorpyrifos toxicity to other pesticides like endosulfan (B1671282) and permethrin (B1679614) in zebrafish (Danio rerio) provide insights into relative toxicities saspublishers.com. Research on rainbow trout (Oncorhynchus mykiss) has investigated the in vivo and in vitro effects of chlorpyrifos on brain AChE activity, determining parameters like IC₅₀ values and inhibition constants tandfonline.com.

    Studies on macroinvertebrates, such as amphipods (Hyalella curvispina) and planarians (Girardia tigrina), have compared chlorpyrifos toxicity and the activity of detoxifying enzymes like carboxylesterases, cytochrome P450 monooxygenases, and glutathione (B108866) S-transferases in populations from different environments scielo.br. These studies help elucidate potential resistance mechanisms in organisms exposed to contaminated environments scielo.br.

    Furthermore, comparative mechanistic studies delve into the biochemical effects beyond primary AChE inhibition. For instance, research comparing the effects of chlorpyrifos and parathion (B1678463) on endocannabinoid and endocannabinoid-like lipid metabolites in rat striatum has revealed differences in their impact on enzymes involved in the degradation of these metabolites and the resulting changes in their levels nih.gov. Chlorpyrifos exposure led to increases in certain endocannabinoids compared to parathion, highlighting potential differences in their neurobiological effects nih.gov.

    Studies on clownfish (Amphiprion ocellaris) metamorphosis have investigated the multi-level effects of chlorpyrifos, including its impact on thyroid hormone signaling pathways, which are crucial for development biorxiv.org. These comparative analyses across diverse species and biological endpoints contribute to a more comprehensive understanding of chlorpyrifos's complex mechanisms of action in different organisms.

    Data Table: Comparative Toxicity of Chlorpyrifos and Other Pesticides in Zebrafish saspublishers.com

    Pesticide24-h LC50 (µg/L)48-h LC50 (µg/L)72-h LC50 (µg/L)96-h LC50 (µg/L)
    Endosulfan0.310.140.120.10
    Permethrin0.820.710.190.13
    Chlorpyrifos0.40--0.16

    Note: LC50 values represent the concentration lethal to 50% of the test organisms within a specified time period.

    Data Table: In Vitro and In Vivo AChE Inhibition by Chlorpyrifos in Rainbow Trout Brain tandfonline.com

    Study TypeParameterValue (µg/L)Notes
    In vitroIC₅₀30Concentration causing 50% inhibition
    In vitroKᵢ44.2 ± 10.04Inhibition constant
    In vivoInhibition observedYes, at 6.75 µg/L for 72 and 96 hSignificant decrease in enzyme activity

    Note: In vivo exposure at 2.25 and 4.5 µg/L did not show significant enzyme inhibition.

    Q & A

    Basic Research Questions

    Q. How can I formulate a focused research question to investigate CPF-P4's biochemical interactions?

    • Methodological Answer : Use the P-E/I-C-O framework to structure your question:

    • Population (P) : Define the biological system or organism (e.g., in vitro cell lines, murine models).
    • Exposure/Intervention (E/I) : Specify this compound's dosage, administration route, or molecular targets.
    • Comparison (C) : Include controls (e.g., untreated groups, alternative compounds).
    • Outcome (O) : Measure endpoints like gene expression, cytotoxicity, or metabolic shifts.
      Example: "How does this compound (50 μM, 24h exposure) alter apoptosis-related gene expression in hepatocellular carcinoma cells compared to untreated controls?" .

    Q. What experimental variables are critical when designing dose-response studies for this compound?

    • Methodological Answer : Prioritize:

    • Dose range : Validate via preliminary toxicity assays (e.g., IC₅₀ determination).
    • Timepoints : Capture acute vs. chronic effects (e.g., 6h, 24h, 72h).
    • Replicates : Use ≥3 biological replicates to account for variability.
    • Negative/positive controls : Include solvents (e.g., DMSO) and known agonists/antagonists.
    • Documentation : Follow guidelines for reporting chemical purity and batch variability .

    Q. How should I design a study to assess this compound's structural stability under varying physicochemical conditions?

    • Methodological Answer : Employ a factorial design to test interactions between variables:

    VariableLevels
    Temperature25°C, 37°C, 50°C
    pH5.0, 7.4, 9.0
    Light exposureProtected vs. UV-exposed
    Analytical tools: HPLC for purity, NMR for structural integrity, and mass spectrometry for degradation products .

    Advanced Research Questions

    Q. How can I resolve contradictions in this compound's reported mechanisms across studies?

    • Methodological Answer : Conduct a systematic discrepancy analysis :

    Compare methodologies (e.g., cell types, assay protocols).

    Evaluate statistical power and confounding factors (e.g., batch effects, solvent differences).

    Replicate conflicting experiments under standardized conditions.

    Use meta-analysis to quantify effect size heterogeneity.
    Example: Discrepancies in this compound's ROS modulation may stem from divergent fluorophore choices in fluorescence assays .

    Q. What strategies optimize this compound's experimental parameters for high-throughput screening (HTS)?

    • Methodological Answer :

    • Automation : Use liquid handlers for consistent dosing.
    • Miniaturization : Transition to 384-well plates with reduced volumes.
    • QC thresholds : Set Z’ > 0.5 and signal-to-noise ratio > 3.
    • Data normalization : Apply plate-wise background subtraction and intra-plate controls.
      Reference HTS datasets for this compound analogs to identify pitfalls (e.g., compound aggregation) .

    Q. How can I integrate multi-omics data to elucidate this compound's polypharmacology?

    • Methodological Answer : Combine:

    • Transcriptomics : RNA-seq to map pathway enrichment.
    • Proteomics : SILAC or TMT labeling for protein abundance changes.
    • Metabolomics : LC-MS/MS for metabolic flux analysis.
      Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub targets and off-pathway effects. Validate with CRISPR/Cas9 knockouts .

    Q. What computational models predict this compound's structure-activity relationships (SAR) for novel derivatives?

    • Methodological Answer :

    • QSAR : Train models using descriptors like logP, topological polar surface area, and molecular docking scores.
    • MD simulations : Assess binding stability with target proteins (e.g., 100-ns trajectories).
    • ADMET prediction : Use tools like SwissADME or ADMETlab2.0 for toxicity profiling.
      Cross-validate predictions with in vitro assays on synthesized analogs .

    Methodological Best Practices

    • Data Reproducibility : Archive raw datasets (e.g., .raw MS files, microscopy images) in FAIR-aligned repositories .
    • Ethical Compliance : Obtain institutional approval for animal/human tissue studies and disclose conflicts of interest .
    • Theoretical Frameworks : Anchor hypotheses to established mechanisms (e.g., kinase inhibition, epigenetic modulation) to guide experimental design .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.